molecular formula C14H8BrFN4O2 B169209 N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine CAS No. 174709-17-2

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

货号: B169209
CAS 编号: 174709-17-2
分子量: 363.14 g/mol
InChI 键: SPRQBIBULHKTIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a useful research compound. Its molecular formula is C14H8BrFN4O2 and its molecular weight is 363.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN4O2/c15-8-2-1-3-9(4-8)19-14-10-5-13(20(21)22)11(16)6-12(10)17-7-18-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRQBIBULHKTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Pathway of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine: A Core Intermediate in EGFR Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical whitepaper details the chemical synthesis, mechanistic rationale, and pharmacological significance of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine . As a privileged pharmacophore in targeted oncology, this compound serves as a critical intermediate in the development of irreversible ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

Pharmacological Rationale & Structural Logic

The 4-anilinoquinazoline scaffold is a cornerstone in the design of small-molecule kinase inhibitors[1]. The specific substitution pattern of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is highly deliberate, designed to maximize both target affinity and downstream synthetic versatility:

  • 4-(3-Bromophenyl)amino Moiety: This group is engineered to occupy the hydrophobic pocket adjacent to the ATP-binding cleft of the EGFR kinase domain. The meta-bromo substitution provides optimal steric bulk and lipophilicity, significantly enhancing binding affinity compared to unsubstituted anilines by interacting with the gatekeeper residue[2].

  • 6-Nitro Group: Serves as a masked synthetic handle. In the synthesis of irreversible inhibitors (e.g., Afatinib, Dacomitinib), this nitro group is subsequently reduced to an amine and acylated with an electrophilic Michael acceptor (like acryloyl chloride) to covalently bind to Cys773 of EGFR[1].

  • 7-Fluoro Group: Acts as a highly reactive leaving group for late-stage Nucleophilic Aromatic Substitution ( SN​Ar ). The strong electron-withdrawing effect of the adjacent 6-nitro group activates the 7-position, allowing for the introduction of solubilizing appendages (e.g., morpholinyl-propoxy groups) that improve pharmacokinetic properties[3].

EGFR_Pathway L EGF Ligand R EGFR (HER1) Extracellular L->R Binds & Activates K Intracellular Tyrosine Kinase Domain R->K Dimerization I Quinazoline Inhibitor (ATP Competitor) I->K Blocks ATP Pocket P Downstream Signaling (RAS/RAF/MEK, PI3K/AKT) K->P Autophosphorylation C Tumor Cell Proliferation & Survival P->C Signal Transduction

Mechanism of action for quinazoline-based ATP-competitive EGFR inhibitors.

Retrosynthetic Analysis & Chemical Causality

The synthesis of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine follows a highly efficient, three-step linear sequence.

Step 1: Pyrimidine Ring Closure. The synthesis begins with 2-amino-4-fluoro-5-nitrobenzoic acid. High-temperature condensation with formamidine acetate provides both the carbon and nitrogen atoms necessary to close the pyrimidine ring, yielding the quinazolinone core[1]. Step 2: Electrophilic Activation. The lactam tautomer of the quinazolinone is unreactive toward direct amination. Treatment with thionyl chloride ( SOCl2​ ) and catalytic N,N-dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack intermediate, which converts the C4-hydroxyl into a labile C4-chloride[3]. Step 3: Nucleophilic Aromatic Substitution ( SN​Ar ). The electron-deficient nature of the quinazoline ring makes the C4-chloride highly susceptible to nucleophilic attack by 3-bromoaniline. Conducting this reaction in a polar protic solvent allows the product to self-purify by precipitating as a stable hydrochloride salt[2].

SynthesisWorkflow A 2-Amino-4-fluoro- 5-nitrobenzoic acid B 7-Fluoro-6-nitroquinazolin- 4(3H)-one A->B Formamidine acetate 210°C, 15 min C 4-Chloro-7-fluoro- 6-nitroquinazoline B->C SOCl2, DMF (cat.) Reflux, 24 h D N-(3-Bromophenyl)-7-fluoro- 6-nitroquinazolin-4-amine C->D 3-Bromoaniline, i-PrOH RT to Reflux

Chemical synthesis workflow of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes physical or visual checkpoints that confirm mechanistic progression without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one
  • Charge: In a dry reaction vessel, intimately mix 2-amino-4-fluoro-5-nitrobenzoic acid (1.0 eq) with formamidine acetate (2.0 eq).

  • Thermal Cyclization: Heat the solid mixture to 210 °C under a nitrogen atmosphere.

  • Self-Validation Checkpoint: The solid will melt into a dark liquid and vigorously effervesce as water and acetic acid are liberated. The reaction is complete (typically 15–30 minutes) when gas evolution ceases and the melt begins to resolidify[1].

  • Isolation: Cool the mixture to room temperature. Triturate the resulting solid mass with water, filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline
  • Activation: Suspend 7-fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq) in neat thionyl chloride ( SOCl2​ , ~10 volumes). Add a catalytic amount of DMF (0.05 eq).

  • Reflux: Heat the suspension to reflux (approx. 79 °C) for 12 to 24 hours.

  • Self-Validation Checkpoint: The opaque suspension will gradually transition into a clear, yellow-orange solution. This optical clearing is the physical confirmation that the insoluble lactam has been fully converted into the soluble imidoyl chloride[3].

  • Purification: Distill off the excess SOCl2​ under reduced pressure. To ensure complete removal of residual SOCl2​ (which would cause side reactions in the next step), add toluene and perform azeotropic distillation until a stirrable, coarsely crystalline residue remains[3].

Protocol C: Synthesis of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine
  • Coupling: Dissolve the highly reactive 4-chloro-7-fluoro-6-nitroquinazoline (1.0 eq) in dry isopropanol.

  • Amination: Add 3-bromoaniline (1.1 eq) dropwise to the stirred solution. Stir at room temperature for 16 hours, or heat to 80 °C for 1-2 hours to accelerate the kinetics[1],[2].

  • Self-Validation Checkpoint: As the SN​Ar reaction proceeds, the target compound will spontaneously precipitate out of the isopropanol solution as a dense hydrochloride (HCl) salt. The formation of this precipitate drives the reaction equilibrium forward and acts as an inherent purification step[2].

  • Isolation: Add a non-polar anti-solvent (e.g., hexane) to maximize precipitation. Filter the solid, wash with cold isopropanol and hexane, and dry under vacuum.

Quantitative Data & Yield Optimization

The table below summarizes the critical reaction parameters and expected yields for the synthesis pathway, providing a benchmark for process scale-up.

Synthesis StepKey ReagentsEquivalentsTemp / TimeTypical YieldCritical Quality Attribute (CQA)
1. Cyclization 2-Amino-4-fluoro-5-nitrobenzoic acid, Formamidine acetate1.0 : 2.0210 °C / 15-30 min85 - 90%Complete consumption of starting material; cessation of effervescence.
2. Chlorination Quinazolinone, SOCl2​ , DMF1.0 : Excess : 0.0579 °C / 12-24 h90 - 95%Transition from suspension to a clear solution; absence of residual SOCl2​ .
3. Amination 4-Chloroquinazoline, 3-Bromoaniline, i-PrOH1.0 : 1.1 : Solvent20-80 °C / 1-16 h80 - 88%Spontaneous precipitation of the product as a high-purity HCl salt.

References

  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., et al. "Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 1996, 39(4), 918-928. URL:[Link]

  • Bridges, A. J., et al. "Irreversible inhibitors of tyrosine kinases." US Patent 6,344,459 B1, 2002.
  • Wissko, J., et al. "Method for the simplified production of (3-chloro-4-fluoro-phenyl)-7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl." European Patent EP1265874A2, 2002.
  • US Patent Application 20080056990A1. "Polyalkylene glycol derivatives of inhibitors of epidermal growth factor receptor tyrosine kinase.

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Evaluation of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound, N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. This molecule is designed around the privileged quinazoline scaffold, a cornerstone in the development of targeted cancer therapies. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with not only detailed protocols but also the underlying scientific rationale for each experimental step. We will explore the strategic synthesis, rigorous structural elucidation, and a multi-tiered biological evaluation strategy, from initial in vitro cytotoxicity screening to specific kinase inhibition assays and preclinical in vivo models. The guide emphasizes self-validating methodologies and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold's prominence is largely due to its versatile biological activities, most notably in the realm of oncology.[2][3] A significant class of anticancer drugs is built upon the 4-aminoquinazoline core, which has proven to be a highly effective pharmacophore for inhibiting protein kinases.[4]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a primary target for many quinazoline-based drugs due to its central role in cell proliferation, survival, and differentiation.[6][7] The clinical success of first-generation EGFR inhibitors like gefitinib and erlotinib, both of which feature the 4-anilino-quinazoline moiety, has validated this therapeutic approach, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[8][9][10] These drugs function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling cascades.[10][11]

The design of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine incorporates several key structural features intended to enhance its potential as a kinase inhibitor. The 7-fluoro and 6-nitro substitutions on the quinazoline ring can modulate the electronic properties and binding interactions within the ATP pocket. The presence of a halogen at the 6-position has been shown in some cases to improve anticancer effects.[9] The N-(3-bromophenyl) group at the 4-position is crucial for establishing key interactions within the kinase active site. This guide provides a detailed roadmap for the systematic investigation of this novel analog.

Synthesis and Structural Elucidation

The synthesis of novel quinazoline derivatives requires robust and well-characterized chemical methods. The proposed synthetic route for the title compound is based on established protocols for similar 4-aminoquinazoline analogs.[12][13] Rigorous structural confirmation using modern spectroscopic techniques is paramount to ensure the identity and purity of the final compound.

Synthetic Protocol

The synthesis can be conceptualized as a two-step process: first, the construction of a key intermediate, and second, the nucleophilic aromatic substitution to yield the final product.

Synthetic_Scheme cluster_reagents reagent1 SOCl₂ or POCl₃ reagent2 N-(3-Bromophenyl)amine, i-PrOH or DMF, heat start 7-Fluoro-6-nitro-3,4-dihydroquinazolin-4-one intermediate 4-Chloro-7-fluoro-6-nitroquinazoline start->intermediate Chlorination product N-(3-Bromophenyl)-7-fluoro-6- nitroquinazolin-4-amine intermediate->product SNAr Reaction

Caption: Plausible synthetic route for the title compound.

Step 1: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline (Intermediate)

  • To a stirred suspension of 7-fluoro-6-nitro-3,4-dihydroquinazolin-4-one (1.0 eq) in a suitable solvent such as toluene, add a chlorinating agent like thionyl chloride (SOCl₂) (5-10 eq) or phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient energy to overcome the activation barrier for the chlorination reaction.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine (Final Product)

  • Dissolve the crude 4-chloro-7-fluoro-6-nitroquinazoline (1.0 eq) in a polar solvent such as isopropanol (i-PrOH) or DMF.

  • Add 3-bromoaniline (1.1 eq).

  • Heat the mixture to reflux (80-100 °C) for 2-4 hours. The nucleophilic aromatic substitution (SNAr) is driven by heat.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with the reaction solvent and then with diethyl ether to remove impurities.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound with high purity.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed unequivocally. A combination of spectroscopic methods provides a complete picture of the molecular structure.[14][15][16]

Technique Purpose Expected Observations for N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine
¹H NMR To determine the number and environment of protons.Aromatic protons on the quinazoline and bromophenyl rings will appear as multiplets and doublets in the δ 7.0-9.5 ppm region. The N-H proton will likely appear as a broad singlet.[12]
¹³C NMR To determine the number and environment of carbon atoms.Aromatic carbons will appear in the δ 110-160 ppm range. The carbon atoms attached to electronegative atoms (N, F) will be shifted downfield.[17]
Mass Spec (MS) To determine the molecular weight and confirm the molecular formula.The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular formula C₁₄H₇BrFN₄O₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.[12][14]
FTIR To identify functional groups.Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and N-O stretching of the nitro group (around 1550 and 1350 cm⁻¹) are expected.[12]
HPLC To determine the purity of the final compound.A single sharp peak in the chromatogram indicates high purity (ideally >95%).[17]

Table 1: Spectroscopic techniques for structural elucidation.

Physicochemical and In Silico Profiling

Before extensive biological testing, it is crucial to assess the compound's fundamental physicochemical properties and to use computational tools to predict its drug-like characteristics. This early-stage analysis helps in identifying potential liabilities and guiding further development.

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various computational models. These predictions provide an early indication of the compound's potential pharmacokinetic and safety profile.[7]

Protocol: In Silico ADMET & Drug-Likeness Prediction

  • Input: Use the 2D structure (SMILES format) of the title compound.

  • Tools: Employ computational platforms such as SwissADME, pkCSM, or other similar software.

  • Analysis:

    • Lipinski's Rule of Five: Evaluate parameters like molecular weight (<500 Da), LogP (<5), H-bond donors (≤5), and H-bond acceptors (≤10) to assess oral bioavailability potential.

    • Pharmacokinetics: Predict properties such as aqueous solubility, Caco-2 permeability (intestinal absorption), and potential for blood-brain barrier penetration.

    • Toxicity: Screen for potential liabilities like mutagenicity (AMES test prediction) and inhibition of hERG channels (cardiac toxicity risk).[7]

  • Interpretation: Synthesize the data to form a preliminary risk assessment of the compound's drug-like properties.

Biological Evaluation: A Step-by-Step Approach to Anticancer Profiling

A tiered approach to biological evaluation is essential for efficiently characterizing a new chemical entity. The workflow begins with broad screening for antiproliferative activity, followed by more specific assays to determine the mechanism of action.[18][19]

Biological_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Novel Compound: N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine proliferation 4.1 Antiproliferative Assay (e.g., MTT, CellTiter-Glo) Determine GI₅₀/IC₅₀ start->proliferation kinase_assay 4.2 Kinase Inhibition Assay (e.g., TR-FRET, ADP-Glo) Determine IC₅₀ vs. Target Kinase (EGFR) proliferation->kinase_assay If Active moa 4.3 Cellular Mechanism of Action (Western Blot, Cell Cycle Analysis) kinase_assay->moa If Potent & Selective xenograft 5.0 Preclinical Tumor Model (e.g., NSCLC Xenograft in Mice) Assess Anti-tumor Efficacy moa->xenograft Proceed if promising cellular data

Caption: Tiered workflow for biological evaluation.

In Vitro Antiproliferative Assays

The initial step is to assess the compound's ability to inhibit the growth of cancer cell lines. A panel of cell lines, including those with known EGFR status (e.g., A549, H1975), is recommended.[20][21]

Protocol: MTT or CellTiter-Glo® Proliferation Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the title compound (and a positive control like gefitinib) in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO and measure absorbance at ~570 nm.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.[21] Measure luminescence with a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) using non-linear regression analysis.

Kinase Inhibition Assays

If the compound shows significant antiproliferative activity, the next step is to determine if this effect is due to the inhibition of the intended target kinase, such as EGFR. Biochemical kinase assays directly measure the compound's ability to inhibit the enzymatic activity of the purified kinase.[22][23]

Protocol: TR-FRET or ADP-Glo™ Kinase Assay for EGFR

  • Assay Principle: These are homogeneous (no-wash) assays.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Measures the inhibition of substrate phosphorylation by detecting the binding of a phospho-specific antibody, which brings a donor and acceptor fluorophore into proximity.[24]

    • ADP-Glo™: Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce light.[25]

  • Assay Setup (in 384-well plate):

    • Add serially diluted N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

    • Add the EGFR enzyme and its specific substrate peptide.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature.

  • Detection:

    • For TR-FRET: Add the detection mix containing the antibody pair and read the plate on a TR-FRET-enabled reader.

    • For ADP-Glo™: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP. Then, add the kinase detection reagent to measure the ADP produced via a luminescent signal.[25]

  • Data Analysis: Plot the signal against the log of the inhibitor concentration to determine the IC₅₀ value. This provides a direct measure of the compound's potency against the isolated enzyme.

Cellular Mechanism of Action Studies

To confirm that the compound inhibits the target pathway within a cellular context, techniques like Western blotting are employed. This validates that the observed antiproliferative effects are linked to the inhibition of EGFR signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates Inhibitor Quinazoline Inhibitor (e.g., Title Compound) Inhibitor->EGFR Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation

Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.

Protocol: Western Blot for Phospho-EGFR

  • Cell Treatment: Culture an EGFR-dependent cell line (e.g., A549) and serum-starve overnight.

  • Inhibition: Pre-treat cells with various concentrations of the title compound for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF ligand for 10-15 minutes to induce EGFR phosphorylation.

  • Lysis: Harvest the cells and prepare protein lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the p-EGFR signal, with no change in total EGFR, confirms target engagement in the cell.[26]

In Vivo Efficacy Assessment: Preclinical Tumor Models

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for this purpose.[27][28][29][30]

Protocol: Human Tumor Xenograft Study

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., a relevant NSCLC cell line) into the flank of immunocompromised mice (e.g., Nude or NOD/SCID).[30][31]

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, title compound at different doses, positive control like erlotinib).

  • Treatment Administration: Administer the compound via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of general toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition (TGI) between the treated and vehicle groups. A statistically significant reduction in tumor volume indicates in vivo efficacy.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for the comprehensive evaluation of the novel quinazoline analog, N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. By following this structured approach—from rational synthesis and rigorous characterization to tiered biological and in vivo testing—researchers can effectively determine the compound's potential as a targeted anticancer agent. The causality-driven protocols and integrated in silico and experimental workflows provide a self-validating framework for decision-making in the drug discovery process.

Future work should focus on kinase selectivity profiling against a broader panel to assess off-target effects, detailed pharmacokinetic studies to understand its ADME properties in vivo, and investigation into its efficacy against models of acquired resistance to existing EGFR inhibitors. The insights gained from this comprehensive evaluation will be critical in determining the translational potential of this promising new molecule.

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  • Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. (2024). ACS Publications. [Link]

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The Pharmacological Versatility of Quinazoline Derivatives: Mechanisms, Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline, a bicyclic heterocyclic system consisting of a pyrimidine ring fused to a benzene ring, represents one of the most privileged scaffolds in modern medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, most notably as potent inhibitors of receptor tyrosine kinases in oncology, but also extending to antimicrobial, anti-inflammatory, and antioxidant applications. This technical guide synthesizes the mechanistic pathways, quantitative efficacy data, and rigorous experimental protocols required to evaluate the biological activity of quinazoline derivatives, providing a comprehensive resource for drug development professionals.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The most clinically significant application of quinazoline derivatives is their role as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and metastasis. Mutations in the EGFR gene (such as Exon 19 deletions or the L858R point mutation) lead to constitutive, ligand-independent activation of the kinase, driving oncogenesis [1].

Quinazoline derivatives function primarily by competing with adenosine triphosphate (ATP) for the binding site within the intracellular kinase domain of EGFR.

  • First-Generation TKIs (e.g., Gefitinib, Erlotinib): These compounds form reversible, non-covalent interactions (primarily hydrogen bonds) with the hinge region of the kinase domain, effectively blocking ATP binding and subsequent autophosphorylation [2].

  • Second-Generation TKIs (e.g., Afatinib): To overcome resistance mutations like T790M, these derivatives feature a Michael acceptor moiety that forms an irreversible covalent bond with the Cys773 residue in the EGFR catalytic cleft, ensuring prolonged and potent kinase inhibition [2].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates RAS RAS / MAPK Pathway EGFR->RAS Phosphorylates Apoptosis Apoptosis EGFR->Apoptosis Inhibition induces Quinazoline Quinazoline TKI Quinazoline->EGFR Competes with ATP Proliferation Cell Proliferation PI3K->Proliferation Promotes RAS->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Quantitative Efficacy: Comparative Biological Activity

The potency of quinazoline derivatives is heavily dependent on their substitution patterns, particularly at the C-4, C-6, and C-7 positions. Quantitative Structure-Activity Relationship (QSAR) studies indicate that electronegative substituents at the N-3 and C-6 positions foster optimal polar interactions and hydrophobic contacts within the ATP-binding site [3].

The table below summarizes the in vitro half-maximal inhibitory concentration ( IC50​ ) values of key quinazoline derivatives against various targets, demonstrating the impact of structural modifications on biological activity[1, 2, 4].

CompoundTarget / Mutation ProfileCell Line / Assay IC50​ ValueMechanism of Action
Gefitinib EGFR (Wild-Type)HeLa (Cervical Cancer)4.3 µMReversible ATP-competitive inhibitor
Erlotinib EGFR (Exon 19del)PC-9 (Lung Cancer)7 – 1185 nMReversible ATP-competitive inhibitor
Afatinib EGFR (L858R)Enzymatic Assay0.2 nMIrreversible covalent inhibitor
Compound 13 *EGFR (Wild-Type)SW480 (Colon Cancer)5.06 nMExperimental competitive inhibitor
Lapatinib EGFR / HER2 DualEnzymatic Assay27.06 nMReversible ATP-competitive inhibitor

*Compound 13 represents a novel 4-anilino-quinazoline derivative bearing a 5-substituted furan-2-yl moiety, demonstrating superior potency to first-generation clinical standards [4].

Broad-Spectrum Applications: Beyond Oncology

While primarily recognized as anticancer agents, modifications to the quinazoline core yield diverse pharmacological profiles [5]:

  • Antimicrobial Activity: Quinazoline derivatives disrupt bacterial cell wall synthesis and inhibit essential microbial enzymes. Specific analogs exhibit zones of inhibition superior to standard antibiotics against Gram-negative strains like E. coli and P. aeruginosa.

  • Anti-inflammatory Activity: Certain derivatives inhibit pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) pathway. In vivo carrageenan-induced rat paw edema models have shown significant edema inhibition, correlating with the suppression of cyclooxygenase (COX) enzymes.

Experimental Workflows for Biological Evaluation

To ensure scientific integrity and reproducibility, the biological evaluation of quinazoline derivatives must follow self-validating experimental protocols. The workflow typically progresses from in silico screening to in vitro enzymatic assays, culminating in cellular phenotypic evaluations.

Screening_Workflow Synthesis Chemical Synthesis InSilico QSAR & Docking Synthesis->InSilico Kinase In Vitro Kinase Assay InSilico->Kinase Lead Selection MTT MTT Cytotoxicity Assay Kinase->MTT Target Validation Data IC50 Determination MTT->Data Absorbance Readout

Caption: General workflow for screening the biological activity of quinazoline derivatives.

Protocol A: In Vitro EGFR Kinase Inhibitory Assay (ELISA)

This assay quantifies the ability of a quinazoline derivative to inhibit the catalytic activity of the isolated EGFR kinase domain [6].

  • Plate Preparation: Coat 96-well microtiter plates with a specific tyrosine kinase peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Causality: The substrate provides the necessary tyrosine residues that the kinase will attempt to phosphorylate, mimicking the intracellular tails of the EGFR receptor.

  • Inhibitor & Enzyme Incubation: Add recombinant EGFR kinase domain, ATP ( 10μM ), and serial dilutions of the quinazoline derivative.

    • Causality: Because quinazolines act as ATP-competitive inhibitors, co-incubating with a controlled concentration of ATP allows researchers to assess the compound's binding affinity and its ability to physically displace ATP from the catalytic cleft.

  • Reaction Termination: Incubate at 37°C for 30 minutes, then add a stop solution containing EDTA.

    • Causality: EDTA acts as a chelating agent that binds Mg2+ ions. Since Mg2+ is an essential cofactor for ATP binding and kinase activity, its removal instantly halts the phosphorylation reaction, ensuring precise temporal control over the assay.

  • Detection: Wash the plate and add an anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP), followed by a colorimetric substrate (TMB). Measure absorbance at 450 nm.

    • Self-Validation: The absorbance is inversely proportional to the inhibitor's potency. A vehicle control (DMSO) must be included to establish the maximum kinase activity baseline ( 100% phosphorylation).

Protocol B: MTT Assay for Cellular Cytotoxicity

The MTT colorimetric assay assesses cell metabolic activity, serving as a proxy for cell viability and proliferation [1].

  • Cell Seeding: Seed target cancer cells (e.g., A549 or PC-9) in a 96-well plate at a density of 1×104 cells/well in 100μL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO2​ .

    • Causality: Seeding at this specific density ensures cells remain in the exponential (logarithmic) growth phase throughout the 72-hour assay. This prevents contact inhibition artifacts, which can artificially depress metabolic rates and skew IC50​ calculations. The 24-hour pre-incubation allows cells to adhere and recover from trypsinization stress.

  • Compound Treatment: Remove the old medium and add 100μL of fresh medium containing serial dilutions of the quinazoline derivatives.

    • Self-Validation: The plate must include a vehicle control (e.g., 0.1% DMSO) to rule out solvent-induced toxicity, and a positive control (e.g., a known clinical TKI like Erlotinib) to validate the assay's sensitivity and dynamic range.

  • MTT Addition: After 48-72 hours of treatment, add 20μL of MTT solution ( 5mg/mL ) to each well and incubate for 4 hours.

    • Causality: In viable cells, active mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, reducing it to insoluble purple formazan crystals. Dead or dying cells lack this enzymatic activity, making this a direct biochemical indicator of viability.

  • Solubilization and Readout: Carefully aspirate the media, add 150μL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Plot the dose-response curve to calculate the IC50​ .

Conclusion

The quinazoline scaffold remains a cornerstone of targeted therapeutics. By leveraging rational structure-based drug design, QSAR modeling, and rigorous in vitro validation protocols, researchers can continue to optimize these derivatives. Future development will likely focus on overcoming acquired resistance mechanisms in kinase targets and expanding the utility of quinazolines into novel antimicrobial and anti-inflammatory indications.

References

  • BenchChem. "A Comparative Guide to the Biological Activity of Quinazoline Derivatives." BenchChem.
  • Abourehab, M. A. et al. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism." Molecules (PMC).
  • Al-Karmalawy, A. A. et al. "Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation." Pharmaceuticals (PMC).
  • Șandor, A. et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." International Journal of Molecular Sciences (PMC).
  • Kumar, S. et al. "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry." MDPI.
  • Wang, X. et al. "Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment." Journal of Enzyme Inhibition and Medicinal Chemistry (PMC).

discovery and development of quinazoline-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Development of Quinazoline-Based Inhibitors

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] Its derivatives have given rise to a significant number of clinically successful drugs, particularly in oncology.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the journey of quinazoline-based inhibitors, from initial concept to clinical application. We will explore the strategic rationale behind their development as kinase inhibitors, delve into the iterative process of drug discovery and optimization, detail key experimental protocols, and examine the structure-activity relationships that govern their potency and selectivity. With a focus on inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), this document serves as a practical and authoritative resource, grounding key concepts in established scientific literature and field-proven methodologies.

Introduction: The Quinazoline Scaffold as a Privileged Structure

The journey of the quinazoline nucleus began with its first synthesis in the 19th century and has since become a central theme in drug discovery.[4] Composed of a fused benzene and pyrimidine ring, the scaffold's rigid, planar structure provides a well-defined three-dimensional orientation for substituents, making it an ideal framework for designing targeted therapies.[1] Its derivatives are found in over 200 natural alkaloids and a vast array of synthetic compounds, exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[5][6][7] The synthetic tractability of the quinazoline core, especially at the 2, 4, 6, and 7 positions, allows for extensive chemical modification, enabling the fine-tuning of a compound's interaction with its biological target.[8]

The Rise of Kinase Inhibition: Quinazolines in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can lead to uncontrolled cell proliferation, survival, and angiogenesis.[9][10] This makes kinases highly attractive targets for therapeutic intervention.

The quinazoline core emerged as a promising scaffold for developing kinase inhibitors due to its structural similarity to the adenine ring of adenosine triphosphate (ATP), the natural substrate for kinases.[11] By mimicking ATP, quinazoline derivatives can competitively bind to the ATP-binding pocket within the kinase domain, thereby blocking its catalytic activity and shutting down downstream signaling.[12] Key targets in oncology for quinazoline-based drugs include EGFR and VEGFR, which are often overexpressed or mutated in various solid tumors.[13][14][15]

Figure 1: Generalized Receptor Tyrosine Kinase (RTK) Signaling and Inhibition Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK 1. Binding Dimer Receptor Dimerization RTK->Dimer 2. Dimerization Phos Autophosphorylation Dimer->Phos 3. Activation ADP ADP Phos->ADP Signaling Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Phos->Signaling 4. Signal Transduction ATP ATP ATP->Phos Response Cellular Response (Proliferation, Survival, Angiogenesis) Signaling->Response 5. Cellular Effect Inhibitor Quinazoline Inhibitor Inhibitor->Phos Blocks ATP Binding Site

Figure 1: Generalized Receptor Tyrosine Kinase (RTK) Signaling and Inhibition

The Drug Discovery and Development Workflow

The path from an idea to a clinically approved drug is a systematic, multi-stage process. For quinazoline-based inhibitors, this workflow integrates chemistry, biology, and pharmacology to identify and refine molecules with the desired therapeutic profile.

Figure 2: Quinazoline Inhibitor Discovery Workflow TargetID Target Identification & Validation (e.g., EGFR in NSCLC) HitDisc Hit Discovery (HTS, FBDD) TargetID->HitDisc LeadOpt Lead Optimization (SAR, ADME/Tox) HitDisc->LeadOpt Preclinical Preclinical Development (In vivo models) LeadOpt->Preclinical Candidate Clinical Candidate Selection Preclinical->Candidate

Figure 2: Quinazoline Inhibitor Discovery Workflow
Target Identification and Validation

The foundational step is to select a biological target whose modulation is likely to result in a therapeutic benefit. The rationale for targeting EGFR was driven by the discovery that its aberrant signaling is a key driver in the proliferation and survival of various cancer cells, particularly non-small cell lung cancer (NSCLC).[12][16] Similarly, VEGFR-2 was identified as a critical regulator of tumor angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[9][17] Inhibiting VEGFR-2 can effectively starve the tumor, making it a prime therapeutic target.[18]

Hit Identification: Finding the Initial Spark

Once a target is validated, the next step is to find "hits"—small molecules that exhibit the desired activity against the target. This is typically achieved through High-Throughput Screening (HTS), where large libraries of compounds are tested for their ability to inhibit the target kinase.

The causality behind this experimental choice is to quantitatively measure the direct inhibitory effect of a compound on the purified target enzyme, independent of cellular complexity. This provides a clean, robust, and scalable method for initial screening.

  • Principle: A luminescent-based assay (e.g., ADP-Glo™ Kinase Assay) is used to quantify the amount of ADP produced during the kinase reaction. Inhibition is measured as a reduction in the luminescent signal.

  • Materials: Purified recombinant kinase (e.g., EGFR, VEGFR-2), kinase-specific substrate peptide, ATP, test compounds (dissolved in DMSO), and assay buffer.

  • Procedure:

    • Dispense 1-5 µL of test compound solution into wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Prepare a kinase reaction mixture containing the enzyme, substrate, and buffer. Add this mixture to the wells.

    • Initiate the reaction by adding a defined concentration of ATP (typically at or near the Km value for the specific kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (ADP-Glo™ Reagent). Incubate for 40 minutes.

    • Add the second detection reagent (Kinase Detection Reagent) to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The percent inhibition is calculated relative to the controls. For active compounds, a dose-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Lead Optimization: From Hit to Candidate

Hits from the initial screen often have modest potency and suboptimal drug-like properties. The lead optimization phase is an iterative cycle of chemical synthesis and biological testing designed to improve a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a hit compound and assessing how these changes affect its biological activity. For quinazoline kinase inhibitors, the 4-anilinoquinazoline scaffold is the critical pharmacophore that interacts with the ATP-binding site.[11]

  • Quinazoline Core: The N1 nitrogen of the quinazoline ring typically forms a crucial hydrogen bond with the "hinge" region of the kinase domain, anchoring the inhibitor in place.[11]

  • 4-Anilino Group: This group projects into the ATP-binding pocket and is a primary site for modification to enhance potency and selectivity.

  • Positions 6 and 7: These positions on the benzene ring portion of the scaffold are often substituted with small, solubilizing groups (e.g., methoxy groups) to improve pharmacokinetic properties.

Figure 3: Key SAR Interactions of 4-Anilinoquinazoline in EGFR

The evolution of quinazoline-based EGFR inhibitors provides a classic case study in overcoming drug resistance.

  • First Generation (Reversible): Gefitinib and Erlotinib were groundbreaking targeted therapies for NSCLC patients with activating EGFR mutations (e.g., L858R, Del19).[12][13][19] They bind reversibly to the ATP pocket. However, patients almost invariably develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M, which sterically hinders drug binding.[20]

  • Second Generation (Irreversible): To combat T790M-mediated resistance, second-generation inhibitors like Afatinib were developed.[21] These compounds feature a reactive group (e.g., an acrylamide) that forms a permanent, covalent bond with a cysteine residue (Cys797) near the ATP-binding site.[22] This irreversible binding allows them to inhibit the kinase even in the presence of the T790M mutation.[23][24]

  • Multi-Targeted Inhibitors: A different strategy involves designing a single molecule to inhibit multiple key signaling pathways simultaneously. Vandetanib is a prime example, potently inhibiting VEGFR-2, EGFR, and RET kinase.[25][26] This approach can disrupt both tumor cell proliferation (via EGFR/RET) and angiogenesis (via VEGFR-2), offering a broader spectrum of antitumor activity.[27]

Table 1: Comparison of Key Quinazoline-Based Kinase Inhibitors

Drug Name Generation/Type Primary Target(s) Mechanism of Action (MOA) IC₅₀ (nM) Reference
Gefitinib 1st Gen EGFR Reversible ATP-competitive EGFR (mutant): ~2-80 [12][28]
Erlotinib 1st Gen EGFR Reversible ATP-competitive EGFR (mutant): ~2-50 [13][29]
Afatinib 2nd Gen EGFR, HER2, HER4 Irreversible (Covalent) EGFR (L858R): 0.4EGFR (L858R/T790M): 10HER2: 14 [23]
Lapatinib Dual EGFR, HER2 Reversible ATP-competitive EGFR: 10.8HER2: 9.8 [30][31]

| Vandetanib | Multi-Targeted | VEGFR-2, EGFR, RET | Reversible ATP-competitive | VEGFR-2: 40EGFR: 500RET: 100 |[25][32] |

Preclinical Characterization

Once a lead compound with promising potency and properties is identified, it undergoes rigorous preclinical testing to evaluate its efficacy and safety in more complex biological systems.

This protocol is self-validating because it directly measures the desired therapeutic outcome—the inhibition of cancer cell growth—and integrates multiple factors including cell permeability, target engagement, and downstream pathway modulation.

  • Principle: An MTS or MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in signal indicates cytotoxic or cytostatic effects of the compound.

  • Materials: Cancer cell line expressing the target of interest (e.g., NCI-H1975 for EGFR T790M), complete growth medium, test compound, and a colorimetric reagent (e.g., CellTiter 96® AQueous One Solution).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the growth medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan product.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).[1]

Synthetic Strategies for the Quinazoline Core

The accessibility of the quinazoline scaffold is crucial for its widespread use in drug discovery. Numerous synthetic methods have been developed, from classical condensation reactions to modern metal-catalyzed cross-couplings.[5][33] The Niementowski synthesis, first reported in 1895, remains a foundational method for creating the 4-quinazolinone core, which is a key intermediate for many kinase inhibitors.[1][4]

Figure 4: General Synthesis of 4-Chloroquinazoline Intermediate Start Anthranilic Acid + Formamide Step1 Step 1: Cyclization (Niementowski Reaction) Heat (120-180 °C) Start->Step1 Intermediate1 4-Quinazolinone Core Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., SOCl₂ or POCl₃) Reflux Intermediate1->Step2 Product 4-Chloroquinazoline (Key Intermediate for Kinase Inhibitors) Step2->Product Step3 Step 3: Nucleophilic Aromatic Substitution (with desired aniline) Product->Step3 Final 4-Anilinoquinazoline (Final Inhibitor) Step3->Final

Figure 4: General Synthesis of 4-Chloroquinazoline Intermediate

This protocol describes a common and reliable pathway to a critical building block for many quinazoline-based inhibitors.

  • Step 1: Synthesis of Quinazolin-4(3H)-one (Niementowski Reaction) [4]

    • Causality: This classic condensation reaction is a straightforward and high-yielding method to form the fundamental bicyclic quinazolinone ring system from readily available starting materials.

    • Procedure:

      • Combine anthranilic acid (1 equivalent) and formamide (2-3 equivalents) in a round-bottom flask equipped with a reflux condenser.

      • Heat the mixture to 130-150°C for 2-4 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC).

      • Upon completion, allow the mixture to cool to room temperature. A solid product should precipitate.

      • Pour the mixture into cold water, collect the solid by vacuum filtration, and wash with cold water.

      • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure quinazolin-4(3H)-one.

  • Step 2: Chlorination to 4-Chloroquinazoline [1]

    • Causality: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Converting it to a chloride creates a highly reactive electrophilic center, essential for the subsequent nucleophilic aromatic substitution with the desired aniline side chain to create the final kinase inhibitor.

    • Procedure:

      • In a fume hood, suspend the quinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

      • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

      • Carefully remove the excess chlorinating agent under reduced pressure.

      • Pour the resulting residue slowly onto crushed ice with vigorous stirring.

      • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the product precipitates.

      • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-chloroquinazoline.

Conclusion and Future Directions

The quinazoline scaffold has unequivocally proven its value in medicinal chemistry, transitioning from a chemical curiosity to the core of multiple life-saving targeted therapies.[2][34] The journey from first-generation reversible inhibitors like Gefitinib to second-generation covalent inhibitors like Afatinib and multi-targeted agents like Vandetanib highlights the power of rational drug design in response to clinical challenges like acquired resistance.

The field continues to evolve, with current research focusing on:

  • Third-Generation and Mutant-Selective Inhibitors: Designing compounds that potently inhibit resistance mutations while sparing the wild-type receptor to reduce side effects.[19]

  • Targeting New Kinases: Applying the quinazoline scaffold to inhibit other clinically relevant kinases beyond the EGFR/VEGFR family.

  • Novel Scaffolds and Delivery Mechanisms: Exploring macrocyclization to improve selectivity and cell permeability, and developing new drug delivery systems.[19]

The principles and methodologies outlined in this guide—from target validation and hit screening to iterative SAR and preclinical testing—form the fundamental basis for the continued discovery and development of novel quinazoline-based inhibitors that will shape the future of targeted medicine.

References

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Molecular Structure Elucidation of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 4-anilinoquinazoline core is a privileged heterocyclic scaffold in modern oncology, serving as the pharmacophoric foundation for numerous Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors, such as gefitinib and lapatinib[1]. The compound N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 174709-17-2)[2] is a highly functionalized intermediate frequently utilized in the synthesis of covalent kinase inhibitors.

The strategic placement of substituents dictates both its chemical reactivity and biological binding profile:

  • 3-Bromophenyl group (C-4): Designed to occupy the deep, lipophilic pocket of the ATP-binding site, maximizing hydrophobic interactions[3].

  • 6-Nitro group: Acts as a strong electron-withdrawing group and serves as a synthetic precursor. Reduction to an amine allows for the subsequent attachment of Michael acceptor moieties (e.g., acrylamides) to covalently target Cys797 in EGFR[4].

  • 7-Fluoro group: Enhances metabolic stability, modulates the pKa of the quinazoline nitrogens, and serves as a highly efficient leaving group for nucleophilic aromatic substitution (SNAr) during late-stage derivatization[1].

Physicochemical Profiling & Theoretical Framework

Before initiating spectroscopic elucidation, establishing the theoretical physicochemical parameters is critical for optimizing analytical workflows.

ParameterValueCausality / Analytical Significance
Molecular Formula C14H8BrFN4O2Confirmed via HRMS isotopic envelope analysis.
Monoisotopic Mass 361.9815 DaEssential for calculating exact m/z for [M+H]+ extraction.
Hydrogen Bond Donors 1 (Secondary Amine)The N-H proton is highly deshielded in NMR due to H-bonding.
Hydrogen Bond Acceptors 5 (N, O, F)Facilitates solvent network interactions; requires polar aprotic NMR solvents.
LogP (Predicted) ~4.1High lipophilicity necessitates organic solvent gradients in LC-MS.

Multi-Dimensional Spectroscopic Elucidation Strategy

To unambiguously confirm the structure of N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a self-validating, orthogonal analytical approach is required. Mass spectrometry alone cannot distinguish between regiochemical isomers (e.g., 6-fluoro-7-nitro vs. 7-fluoro-6-nitro); therefore, it must be paired with multinuclear NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the elemental composition. The presence of bromine is uniquely identifiable by its 1:1 isotopic signature ( 79 Br and 81 Br). In positive electrospray ionization (ESI+), the compound yields two distinct [M+H]+ peaks at m/z 362.989 and 364.987. The primary fragmentation pathway involves the cleavage of the C4-N bond, resulting in the loss of the 3-bromoaniline moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the connectivity of the quinazoline core[4].

  • 1 H NMR: The quinazoline core protons are highly diagnostic. The H-2 proton appears as a sharp singlet (~8.7 ppm) because it is isolated between N-1 and N-3. The H-5 proton is strongly deshielded by the adjacent 6-nitro group, appearing as a doublet (~9.2 ppm) due to long-range coupling with the 7-fluoro atom ( 4JHF​≈1.5 Hz). The H-8 proton appears as a doublet (~7.8 ppm) due to strong ortho-coupling with the fluorine ( 3JHF​≈11.5 Hz).

  • 13 C and 19 F NMR: The C−F spin-spin coupling constants in 13 C NMR unambiguously assign the carbon backbone. C-7 exhibits a massive one-bond coupling ( 1JCF​≈255 Hz), while C-6 and C-8 show two-bond couplings ( 2JCF​≈15−22 Hz).

AnalyticalWorkflow cluster_0 Mass Spectrometry (HRMS) cluster_1 NMR Spectroscopy cluster_2 Vibrational & X-Ray Start N-(3-Bromophenyl)-7-fluoro- 6-nitroquinazolin-4-amine HRMS ESI-QTOF MS Start->HRMS NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR XRD Single Crystal XRD Start->XRD IsoPattern 1:1 Isotope Pattern (79Br / 81Br) HRMS->IsoPattern ExactMass Exact Mass: [M+H]+ 362.989 HRMS->ExactMass Elucidated Confirmed Molecular Structure C14H8BrFN4O2 IsoPattern->Elucidated ExactMass->Elucidated HNMR 1H NMR: H-2, H-5, H-8 & Phenyl NMR->HNMR CNMR 13C NMR: C-F Spin-Spin Coupling NMR->CNMR HNMR->Elucidated CNMR->Elucidated FTIR->Elucidated XRD->Elucidated

Figure 1: Orthogonal analytical workflow for the structure elucidation of the quinazoline derivative.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in causality to ensure reproducibility and self-validation.

Protocol 1: High-Resolution ESI-QTOF Mass Spectrometry
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H 2​ O (50:50, v/v) containing 0.1% formic acid.

    • Causality: The basicity of the quinazoline N-1/N-3 is significantly reduced by the electron-withdrawing 6-nitro and 7-fluoro groups. Formic acid forces protonation, ensuring a robust [M+H]+ signal in positive ion mode.

  • Chromatographic Separation: Inject 2 μ L onto a C18 column (50 x 2.1 mm, 1.7 μ m) using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min.

    • Causality: Rapid desalting prevents ion suppression in the ESI source, separating the target from highly polar synthetic byproducts.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: Optimal desolvation energy prevents the formation of solvent clusters, which can obscure the critical 1:1 bromine isotope pattern.

Protocol 2: Multinuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: The secondary amine at C-4 engages in strong intermolecular hydrogen bonding and pi-pi stacking. DMSO- d6​ is a strong hydrogen-bond acceptor that disrupts these aggregates, yielding sharp, highly resolved resonances.

  • 1 H Acquisition: Acquire at 400 MHz, 16 scans, with a relaxation delay (D1) of 2.0 s.

  • 13 C Acquisition: Acquire at 100 MHz, 1024 scans, D1 2.0 s, with 1 H-decoupling.

  • 19 F Acquisition: Acquire at 376 MHz, 64 scans, without 1 H-decoupling.

    • Causality: Acquiring the 19 F spectrum un-decoupled is a critical self-validating step. It allows the direct observation of 3JFH​ and 4JFH​ scalar couplings, which must perfectly mirror the coupling constants observed in the 1 H spectrum for H-8 and H-5, respectively.

NMRDeduction Core Quinazoline Core Protons (H-2, H-5, H-8) H2 H-2 Proton Singlet ~8.7 ppm N-C-N environment Core->H2 No adjacent protons H5 H-5 Proton Doublet (4J_HF) ~9.2 ppm Deshielded by NO2 Core->H5 Peri to C4-NH H8 H-8 Proton Doublet (3J_HF) ~7.8 ppm Ortho to Fluorine Core->H8 Adjacent to C7-F

Figure 2: Logical deduction network for the 1H NMR assignment of the quinazoline core.

Crystallographic Conformation & Binding Implications

While spectroscopic methods confirm connectivity, single-crystal X-ray diffraction (XRD) elucidates the 3D conformation. In 4-anilinoquinazolines, steric hindrance between the H-5 proton of the quinazoline and the ortho-protons of the 3-bromophenyl ring prevents coplanarity. XRD typically reveals a dihedral angle of approximately 40-50 degrees between the two aromatic systems[3]. This twisted conformation is biologically essential, as it perfectly matches the geometry required to fit into the narrow, hydrophobic ATP-binding cleft of the target kinase domain.

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine as an Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive framework for the preclinical characterization of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine , a novel compound featuring the quinazoline scaffold. The quinazoline core is prevalent in many potent kinase inhibitors, suggesting its potential as an inhibitor of the Aurora kinase family.[1][2] Aurora kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4][5] This document outlines detailed protocols for determining the compound's in vitro enzymatic potency, its anti-proliferative effects on cancer cells, and its on-target engagement within a cellular context. The methodologies are designed to be self-validating, ensuring robust and reproducible data for researchers in oncology and drug development.

Introduction: Targeting the Guardians of Mitosis

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play indispensable roles in orchestrating cell division.[6] Aurora A governs centrosome maturation and the assembly of the bipolar spindle, while Aurora B, as a key component of the chromosomal passenger complex (CPC), is essential for proper chromosome segregation and cytokinesis.[7][8] Given their function as mitotic gatekeepers, their overexpression in numerous tumor types is linked to genetic instability and uncontrolled proliferation.[4][5] Consequently, inhibiting Aurora kinases has emerged as a promising strategy in cancer therapy.[3]

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine belongs to the quinazoline class of compounds, a chemical scaffold known to be an effective ATP-competitive inhibitor of various kinases.[1][9] This guide provides the essential experimental workflows to rigorously assess its potential as a novel Aurora kinase inhibitor.

Signaling Pathway and Points of Inhibition

Aurora A and Aurora B have distinct, non-redundant roles during mitosis. Inhibition of these kinases leads to different cellular fates, making it crucial to determine the selectivity profile of a new inhibitor.

cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase (DNA Replication Complete) Prophase Prophase Centrosome Separation G2->Prophase Metaphase Metaphase Chromosome Alignment Prophase->Metaphase Anaphase Anaphase Sister Chromatid Separation Metaphase->Anaphase Cytokinesis Cytokinesis Cell Division Anaphase->Cytokinesis AurA Aurora A AurA->Prophase ResultA Inhibition leads to G2/M arrest & mitotic spindle defects AurB Aurora B (CPC) AurB->Metaphase Chromosome Segregation AurB->Cytokinesis Cytokinesis Completion ResultB Inhibition leads to cytokinesis failure & polyploidy Inhibitor N-(3-Bromophenyl)-7-fluoro- 6-nitroquinazolin-4-amine Inhibitor->AurA Inhibition Inhibitor->AurB

Caption: Aurora A and B kinase roles in mitosis and inhibitor intervention points.

Compound Profile & Preparation

  • IUPAC Name: N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

  • Molecular Formula: C₁₄H₈BrFN₄O₂

  • Molecular Weight: 379.15 g/mol

  • CAS Number: 174709-17-2[10]

  • Appearance: Pale-yellow to yellow-brown solid.

  • Storage: Store at 2-8°C, sealed in a dry, dark place.

Stock Solution Preparation

Rationale: Accurate and consistent stock solution preparation is fundamental for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for quinazoline-based inhibitors.

  • Primary Stock (10 mM): Carefully weigh an appropriate amount of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine powder.

  • Add pure, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Warm gently (if necessary) and vortex until the compound is fully dissolved.

  • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Vehicle Control: For all experiments, use a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration tested.[11]

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified Aurora A and Aurora B kinases, which indicates its potency and selectivity.

Principle: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12][13] The luminescent signal is directly proportional to the amount of ADP formed and, therefore, to kinase activity.

start Start: Prepare Reagents step1 1. Dispense Inhibitor (Serial Dilutions) & Vehicle Control to Plate start->step1 step2 2. Add Kinase (Aurora A or Aurora B) step1->step2 step3 3. Initiate Reaction Add Substrate/ATP Mix step2->step3 step4 4. Incubate at RT (e.g., 60 minutes) step3->step4 step5 5. Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step4->step5 step6 6. Incubate at RT (40 minutes) step5->step6 step7 7. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) step6->step7 step8 8. Incubate at RT (30 minutes) step7->step8 end 9. Read Luminescence (Plate Reader) step8->end

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Materials & Reagents
  • N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

  • Recombinant human Aurora A and Aurora B kinases (e.g., from Promega, Carna Biosciences)

  • Myelin Basic Protein (MBP) or a specific peptide substrate[6][14]

  • ATP Solution

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930 or similar)[14]

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[15]

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Inhibitor Dilution: Prepare a serial dilution series of the compound in kinase reaction buffer. A common starting range is 100 µM to 1 nM. Also, prepare a vehicle control (DMSO in buffer).

  • Plate Setup: Add 2.5 µL of each inhibitor dilution or vehicle control to the appropriate wells of the assay plate.

  • Kinase Addition: Dilute Aurora A or Aurora B kinase to the desired working concentration in kinase buffer. Add 5 µL of the diluted kinase to each well.

  • Reaction Initiation: Prepare a master mix of substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of this mix to each well. The final ATP concentration should be close to its Km for the kinase, if known.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation 2: Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, subsequently, into a luminescent signal.

  • Incubation 3: Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis & Interpretation
  • Subtract the background luminescence (wells with no kinase) from all other readings.

  • Normalize the data by setting the average signal of the vehicle control wells to 100% activity and the signal from a control well with a known potent inhibitor (or no enzyme) to 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC₅₀ value.[16]

ParameterDescription
IC₅₀ (Aurora A) Concentration of the compound that inhibits 50% of Aurora A kinase activity.
IC₅₀ (Aurora B) Concentration of the compound that inhibits 50% of Aurora B kinase activity.
Selectivity Index Ratio of IC₅₀ (Aurora B) / IC₅₀ (Aurora A). A value >1 indicates selectivity for Aurora A; a value <1 indicates selectivity for Aurora B. A value ~1 indicates a pan-inhibitor.

Protocol 2: Cell-Based Anti-Proliferative Assay

Objective: To determine the compound's effect on the proliferation and viability of human cancer cell lines and calculate its GI₅₀ (concentration for 50% growth inhibition).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[17]

Materials & Reagents
  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, HeLa cervical cancer, MCF-7 breast cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Step-by-Step Methodology
  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

  • Plot the percentage of viability against the log of the inhibitor concentration.

  • Use non-linear regression to determine the GI₅₀ value. Compare GI₅₀ values across different cell lines to identify potential sensitivities.

Cell LineTissue of OriginPredicted GI₅₀ (Example)
HCT116Colorectal Carcinoma150 nM
HeLaCervical Cancer210 nM
MCF-7Breast Adenocarcinoma185 nM

Protocol 3: Western Blot for Cellular Target Engagement

Objective: To provide direct evidence that the compound inhibits Aurora kinase activity within cancer cells by measuring the phosphorylation status of Aurora kinases and their downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A decrease in the phosphorylated form of a target protein after inhibitor treatment confirms on-target activity. Key biomarkers include the autophosphorylation of Aurora A (p-Thr288) and the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10), a canonical substrate of Aurora B.[11][13][18]

start 1. Cell Culture & Treatment (e.g., 24 hours) step1 2. Cell Lysis (RIPA Buffer + Inhibitors) start->step1 step2 3. Protein Quantification (BCA Assay) step1->step2 step3 4. SDS-PAGE (Separate Proteins by Size) step2->step3 step4 5. Protein Transfer (to PVDF Membrane) step3->step4 step5 6. Blocking (e.g., 5% BSA or Milk) step4->step5 step6 7. Primary Antibody Incubation (e.g., p-Aurora A, p-H3, β-Actin) Overnight at 4°C step5->step6 step7 8. Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 9. Detection (Add ECL Substrate) step7->step8 end 10. Imaging (Chemiluminescence Detector) step8->end

Caption: Standard workflow for Western blot analysis.

Materials & Reagents
  • Treated cell lysates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-Aurora A (Thr288)[11][18]

    • Rabbit anti-phospho-Histone H3 (Ser10)[11]

    • Mouse anti-β-Actin (as a loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagent

Step-by-Step Methodology
  • Cell Treatment & Lysis: Seed cells in 6-well plates. Treat with increasing concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-H3 Ser10) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein levels or a loading control like β-Actin to ensure equal protein loading across lanes.

Data Analysis & Interpretation
  • A dose-dependent decrease in the signal for p-Aurora A (Thr288) and/or p-Histone H3 (Ser10) relative to the total protein or loading control indicates successful target engagement and inhibition.

  • The concentration at which the phosphorylation signal is significantly reduced should correlate with the GI₅₀ values obtained from proliferation assays, providing a strong link between target inhibition and cellular phenotype.

References

  • Yang, C., et al. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 157, 46-60. Retrieved from [Link]

  • Faisal, A., et al. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(12), 3147-3157. Retrieved from [Link]

  • Cheetham, G. M., et al. (2006). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry, 49(1), 49-52. Retrieved from [Link]

  • Faisal, A., et al. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. PubMed. Retrieved from [Link]

  • Lin, Y., et al. (2013). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Cancer Prevention Research, 6(3), 231-239. Retrieved from [Link]

  • Lin, Y.-H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6241. Retrieved from [Link]

  • Falchook, G. S., et al. (2013). Aurora Kinase Inhibitors: Current Status and Outlook. Clinical Cancer Research, 19(24), 6756-6765. Retrieved from [Link]

  • Wang, Y., et al. (2013). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Archiv der Pharmazie, 346(3), 169-178. Retrieved from [Link]

  • Lin, Y.-H., et al. (2025). Optimization of Novel Quinazolines as Potent Aurora Kinase Inhibitors for Triple-Negative Breast Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • Seldin, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 287. Retrieved from [Link]

  • Seldin, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • Bibian, M., et al. (2006). Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach. Molecular Cancer Therapeutics, 5(7), 1764-1772. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A. Retrieved from [Link]

  • Park, J. E., et al. (2015). Aurora kinases are essential for PKC-induced invasion and matrix metalloproteinase-9 expression in MCF-7 breast cancer cells. Oncology Letters, 10(2), 687-692. Retrieved from [Link]

  • Seldin, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]

  • Al-Rashood, S. T., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 16(2), 241. Retrieved from [Link]

  • Brink, A., et al. (2023). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International Journal of Molecular Sciences, 24(13), 10892. Retrieved from [Link]

  • Request PDF. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). IC₅₀ values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. Retrieved from [Link]

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

  • Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 24(7), 514-532. Retrieved from [Link]

  • Active Bio-Pharma. (n.d.). Aurora Kinase Inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating the Anti-Cancer Potential of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research

The quinazoline core is a well-established pharmacophore in the development of anti-cancer therapeutics.[1][2][3][4] Its rigid, heterocyclic structure provides an excellent scaffold for designing molecules that can potently and selectively interact with key targets in cancer cell signaling pathways.[5] Notably, several FDA-approved drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline framework and function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][5][6] The dysregulation of EGFR and other receptor tyrosine kinases is a common driver of tumorigenesis, promoting cell proliferation, survival, and metastasis.[7][8]

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to this promising class of molecules.[9] While its specific biological activities are not yet extensively characterized in publicly available literature, its structural features—the quinazoline core, the halogenated phenyl ring, and the nitro group—suggest a potential for anti-cancer activity. The presence of a halogen at the 3-position of the aniline ring and a nitro group on the quinazoline scaffold are features that have been explored in the design of various kinase inhibitors.[2][10]

These application notes provide a comprehensive guide for researchers to investigate the experimental use of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine in cancer cell lines. The protocols outlined below are designed to be self-validating and provide a logical workflow for assessing the compound's cytotoxic and mechanistic properties.

Hypothesized Mechanism of Action: Targeting Key Cancer Signaling Pathways

Based on the extensive research into quinazoline derivatives, we can hypothesize that N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine may exert its anti-cancer effects through the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR and apoptosis pathways.[11][12][13][14][15]

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival

The PI3K/Akt/mTOR pathway is one of the most frequently over-activated signaling cascades in human cancers.[7][8][11] Its activation promotes cell proliferation, growth, and survival while inhibiting apoptosis.[11][12] Many quinazoline derivatives have been shown to inhibit components of this pathway, making it a primary target for investigation.[14][15]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazoline N-(3-Bromophenyl)-7-fluoro- 6-nitroquinazolin-4-amine (Hypothesized Target) Quinazoline->PI3K Inhibition? Quinazoline->Akt Inhibition?

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

The Apoptosis Pathway: Inducing Programmed Cell Death

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells.[16][17] Cancer cells often evade apoptosis, contributing to their uncontrolled growth.[18] Therapeutic agents that can induce apoptosis are highly sought after. The apoptotic process is broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death.[17][19][20]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bcl2_family Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Bcl2_family->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis Quinazoline N-(3-Bromophenyl)-7-fluoro- 6-nitroquinazolin-4-amine (Hypothesized Action) Quinazoline->Bcl2_family Modulation?

Figure 2: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[21] The intensity of the purple color is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare a stock solution of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[22]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[22]

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
0.11.2297.6
11.1088.0
100.8568.0
500.4536.0
1000.1512.0
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[24][25]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine at various concentrations (e.g., IC₅₀ and 2x IC₅₀ as determined by the MTT assay) for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.

    • Wash the cells twice with cold PBS.[24]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[25]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[24]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[23][26]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[23][24]

    • Add 400 µL of 1X Binding Buffer to each tube.[24]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry as soon as possible (within 1 hour).[24]

    • Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 channel.

Data Presentation:

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
Compound (IC₅₀)55.825.315.63.3
Compound (2x IC₅₀)20.140.535.24.2
Cell Cycle Analysis

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[27]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[29]

    • Incubate for at least 30 minutes at 4°C.[29]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and prevent its staining.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.420.114.5
Compound (IC₅₀)40.225.834.0
Compound (2x IC₅₀)25.128.346.6
Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample.[30][31][32] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.[30] This allows for the assessment of protein expression levels and activation states (e.g., phosphorylation).[33]

Protocol:

  • Protein Extraction:

    • Treat cells with N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysis) Quantification 2. Protein Quantification Sample_Prep->Quantification SDS_PAGE 3. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 4. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection (ECL) Secondary_Ab->Detection

Figure 3: A simplified workflow for Western blot analysis.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a potential anti-cancer agent. The described protocols for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways will yield critical data on the compound's biological effects. Positive and compelling results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to identify the direct molecular targets of the compound. The quinazoline scaffold holds significant promise in oncology, and a systematic evaluation of novel derivatives like N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a crucial step in the discovery of next-generation cancer therapeutics.

References

  • Apoptosis Signaling Pathway: Cell De
  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd
  • Annexin V Staining Protocol. BD Biosciences.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Intrinsic and Extrinsic Pathways of Apoptosis. Thermo Fisher Scientific - DE.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • PI3K/AKT/mTOR p
  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. (2022). MDPI.
  • Regulation of Apoptosis P
  • Apoptotic cell signaling in cancer progression and therapy. PMC - NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors.
  • Western blot protocol. Abcam.
  • Assaying cell cycle st
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026).
  • Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. (2010).
  • PI3K/Akt signalling p
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Full article: PI3K/AKT signaling pathway and cancer: an upd
  • Western blot protocol: A simple 7-step guide to protein detection. (2025). Cytiva.
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed.
  • Western Blot Protocol & Troubleshooting. (2025).
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Annexin V detection protocol for apoptosis. Abcam.
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research.
  • Annexin V CoraLite 488 and PI.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021).
  • An insight into the therapeutic potential of quinazoline deriv
  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare.
  • Flow Cytometry Protocol.
  • MTT (Assay protocol.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Western Blot Example: Detecting or Characterizing Protein Expression. Bio-Rad Antibodies.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PMC.
  • CAS 162012-67-1: 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl). CymitQuimica.
  • N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.
  • 174709-17-2|N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. BLDpharm.
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025).
  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). PubMed.

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Application Notes and Protocols: N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a foundational scaffold in the development of targeted cancer therapeutics.[1][2] Its rigid, bicyclic structure provides an optimal framework for interacting with the ATP-binding pocket of various protein kinases, a class of enzymes frequently dysregulated in cancer. Notably, several FDA-approved drugs for non-small cell lung cancer, such as gefitinib, erlotinib, and afatinib, are built upon the 4-anilinoquinazoline framework.[3][4][5] These agents primarily target the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a critical role in cell proliferation, survival, and migration.[4][6] Aberrant EGFR signaling, through overexpression or mutation, is a key driver in numerous epithelial cancers.[4][7] This document provides a comprehensive guide for researchers on the potential application of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a novel quinazoline derivative, as a putative EGFR inhibitor for targeted cancer therapy.

Compound Profile: N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a small molecule belonging to the quinazoline family. Its chemical structure, featuring a 3-bromophenyl group at the 4-position and fluoro and nitro groups on the quinazoline ring, suggests its potential as a kinase inhibitor. The presence of the halogenated phenyl ring and the electron-withdrawing nitro group may contribute to its binding affinity and selectivity for the target kinase. While direct synthesis protocols for this specific molecule are not widely published, its structure is closely related to intermediates used in the synthesis of known EGFR inhibitors like afatinib, suggesting that it can be synthesized using established methods in medicinal chemistry.[8]

PropertyValue
IUPAC Name N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine
CAS Number 174709-17-2
Molecular Formula C₁₄H₈BrFN₄O₂
Molecular Weight 379.15 g/mol
Physical Form Pale-yellow to Yellow-brown Solid
Storage Keep in a dark place, sealed in dry, 2-8°C

Hypothesized Mechanism of Action: Inhibition of EGFR Signaling

Based on its structural similarity to known EGFR tyrosine kinase inhibitors (TKIs), we hypothesize that N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues.[6][9] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[6] By occupying the ATP-binding pocket, N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is predicted to block this autophosphorylation, thereby abrogating downstream signaling and inhibiting cancer cell growth.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription ERK ERK MEK->ERK ERK->Transcription Compound N-(3-Bromophenyl)-7-fluoro- 6-nitroquinazolin-4-amine Compound->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis A Seed A431 cells B Starve cells A->B C Pre-treat with Compound B->C D Stimulate with EGF C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Protein Transfer G->H I Blocking H->I J Antibody Incubation (Primary & Secondary) I->J K Detection (ECL) J->K L Imaging & Analysis K->L

Caption: Western blot experimental workflow.

Procedure:

  • Sample Preparation: a. Plate A431 cells and grow to 70-80% confluency. b. Serum-starve the cells overnight to reduce basal EGFR phosphorylation. c. Pre-treat the cells with various concentrations of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine for 1-2 hours. d. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes. e. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. [9]4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [9] b. Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Perform detection using an ECL substrate and capture the signal with an imaging system.

  • Stripping and Re-probing: a. Strip the membrane and re-probe with an antibody against total EGFR to normalize for protein levels. b. Subsequently, re-probe with an antibody against a housekeeping protein (e.g., β-actin) to confirm equal loading.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Human cancer cell line known to form tumors (e.g., A431 or HCC827)

  • N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

  • Vehicle for in vivo administration

  • Positive control drug (e.g., Erlotinib)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine low dose, high dose, and positive control).

  • Drug Administration: Administer the compound, vehicle, or positive control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate the tumor volume.

  • Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Troubleshooting

IssuePossible CauseSolution
Low compound solubility Compound precipitates in aqueous buffers.Prepare stock solutions in 100% DMSO. For working solutions, use a co-solvent like Tween-80 or Cremophor EL.
High background in Western blots Insufficient blocking or washing.Increase blocking time or use a different blocking agent. Increase the number and duration of washes.
No inhibition of EGFR phosphorylation Compound is inactive, incorrect concentration, or cell line is resistant.Verify compound integrity. Perform a dose-response experiment. Use a sensitive cell line (e.g., HCC827).
Toxicity in animal studies Dose is too high.Perform a maximum tolerated dose (MTD) study before the efficacy study. Monitor for signs of toxicity (weight loss, lethargy).

Conclusion

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine represents a promising candidate for targeted cancer therapy based on its structural similarity to established EGFR inhibitors. The protocols outlined in this application note provide a robust framework for researchers to investigate its mechanism of action, evaluate its efficacy in vitro and in vivo, and potentially develop it as a novel anti-cancer agent. Rigorous adherence to these methodologies and appropriate data interpretation are crucial for advancing our understanding of this compound's therapeutic potential.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2026). Vertex AI Search.
  • Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot - Benchchem. (n.d.). BenchChem.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.). PMC.
  • Assessing EGFR Phosphorylation: A Detailed Western Blot Protocol - Benchchem. (n.d.). BenchChem.
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (n.d.). Frontiers.
  • Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. (n.d.). PubMed.
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following EGFR Inhibitor Treatment - Benchchem. (n.d.). BenchChem.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
  • In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. (2014). AACR Journals.
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (n.d.). PMC.
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.
  • N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. (n.d.). [No Source Found].
  • 174709-17-2|N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine - BLDpharm. (n.d.). BLDpharm.
  • 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro. (n.d.). Guidechem.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Given that many quinazoline derivatives exhibit poor aqueous solubility, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired experimental concentrations.[1][2][3]

The molecular structure of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, with its rigid fused heterocyclic system and lipophilic substituents, contributes to high crystal lattice energy, which can result in poor solubility in aqueous solutions.[2] This is a common challenge in drug discovery, with over 70% of new chemical entities being poorly soluble in water.[4] This guide will provide a systematic approach to overcoming this hurdle.

I. Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments and provides a logical progression of steps to resolve them.

Issue 1: The compound fails to dissolve in aqueous buffer for an in vitro assay.
  • Initial Step: Concentrated Stock Solution. The first and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the preferred choice for many researchers.[1][2]

    • Action: Attempt to dissolve the compound in 100% anhydrous DMSO. Gentle warming (37-60°C) and ultrasonication can assist in dissolution.[2]

    • Causality: DMSO is a powerful aprotic solvent that can disrupt the crystal lattice of the compound, allowing it to be solvated.

  • Problem: Precipitation upon dilution. A common issue arises when the DMSO stock is diluted into an aqueous assay buffer.[2] This indicates that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.

    • Troubleshooting Workflow:

      Caption: Troubleshooting workflow for precipitation upon dilution.

Issue 2: The compound will not dissolve sufficiently even in 100% DMSO.
  • Possible Cause: Insufficient solvent volume or low-quality/hydrated DMSO.

    • Action: Increase the volume of fresh, anhydrous DMSO. Ensure the DMSO is of high purity and has been stored properly to prevent water absorption. Continue to use gentle warming and ultrasonication.[2]

Issue 3: The DMSO stock solution precipitates upon storage at 4°C or -20°C.
  • Possible Cause: The compound's solubility in DMSO is temperature-dependent.

    • Action: Before use, bring the stock solution to room temperature and sonicate to ensure complete re-dissolution. For long-term storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.

II. Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to screen for solubilizing N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine?

Based on studies of similar quinazoline compounds, a good starting point is to screen a range of solvents with varying polarities.[1] Recommended initial solvents include:

  • N,N-dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • 1,4-dioxane

  • Ethanol

Q2: How can pH be used to improve the solubility of this compound?

The quinazoline scaffold contains basic nitrogen atoms, which means the solubility of its derivatives is often pH-dependent.[2]

  • Mechanism: At a lower (acidic) pH, these nitrogen atoms can become protonated, leading to an ionized form of the compound that is generally more soluble in aqueous media. Conversely, solubility is expected to decrease at neutral or basic pH.

  • Recommendation: Experiment with adjusting the pH of your buffer system. However, ensure that the chosen pH does not compromise the stability of the compound or the integrity of your biological assay.[2]

Q3: What are some advanced formulation strategies if basic methods fail?

For persistent solubility challenges, several advanced formulation techniques can be employed, which are often used in later stages of drug development.[4][5]

Formulation StrategyMechanism of Solubility EnhancementKey Considerations
Amorphous Solid Dispersion The crystalline API is converted into a higher-energy, more soluble amorphous form by dispersing it within a polymer matrix.[4][6][7]Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Physical and chemical stability of the amorphous form must be monitored.[8]
Particle Size Reduction (Nanosuspension) Decreasing the particle size to the nanometer range increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[9][10][11]Can significantly improve dissolution rate.[6] Does not increase the equilibrium solubility.[9][11]
Lipid-Based Formulations The compound is dissolved in a lipid carrier, such as in a self-emulsifying drug delivery system (SEDDS), which forms a microemulsion upon gentle agitation in an aqueous medium.[4]Can enhance both solubility and bioavailability.[4] Requires careful selection of lipids, surfactants, and co-surfactants.
Co-crystallization A new crystalline structure is formed with a co-former molecule, which can have improved solubility and dissolution properties compared to the parent compound.Requires screening for suitable co-formers.

III. Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[12][13][14]

Materials:

  • N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

  • Selected solvents (e.g., phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV or LC-MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 1-2 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The goal is to have undissolved solid remaining.[12]

  • Equilibration: Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining undissolved solid.[12]

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Filtration and Dilution: Filter the supernatant through a syringe filter to remove any fine particles. Dilute the filtrate with a suitable solvent for analysis.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.[15]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Caption: A flowchart of the shake-flask method for solubility determination.[12]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion to enhance solubility.[1][16]

Materials:

  • N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

  • Hydrophilic carrier (e.g., Poloxamer 407, PVP K30, PEG 6000)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the compound and the chosen carrier in the volatile solvent.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the wall of the flask.[1]

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and pulverize it. The resulting powder can then be characterized for its dissolution properties and compared to the pure compound.

This technical guide provides a comprehensive framework for addressing the solubility challenges of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. By systematically applying these troubleshooting strategies and experimental protocols, researchers can improve the likelihood of achieving successful experimental outcomes.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Al-kassas, R., Al-gobal, K., & Adnan, G. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Kumar, L., & Sreenivasa, B. P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 849-856. [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • Kujawski, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 756677. [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

  • University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

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Technical Support Center: Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of substituted quinazolines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges with scientifically grounded explanations and practical solutions.

Troubleshooting Guide

This section addresses common problems encountered during quinazoline synthesis in a question-and-answer format, offering detailed causal analysis and step-by-step remedial actions.

Issue 1: Low or No Yield of the Desired Quinazoline Product

Question: My reaction is resulting in very low yields or a complete absence of the target quinazoline. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields are a frequent hurdle in quinazoline synthesis, often stemming from a combination of factors. A systematic approach to evaluating your experimental parameters is crucial for identifying the root cause.[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting & Optimization Expected Outcome
Sub-optimal Reaction Conditions Temperature: Classical methods like the Niementowski reaction often require high temperatures (130-150°C).[2] Conversely, many modern catalytic methods proceed under milder conditions.[1] Perform a temperature screen to find the optimal point for your specific protocol. Reaction Time: Monitor reaction progress closely using TLC or LC-MS to determine the ideal duration, which can range from hours to over a day.[1] Solvent: The polarity of the solvent is critical. A switch from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic one (e.g., ethanol) can dramatically improve yields by enhancing solubility and favoring the desired C(sp²)-N bond formation.[3]Improved reaction kinetics and higher conversion to the desired product.
Incomplete Reaction Consider extending the reaction time, cautiously increasing the temperature, or employing microwave irradiation to drive the reaction to completion.[1][4]Increased consumption of starting materials and a corresponding increase in product formation.
Degradation of Starting Materials or Product If your reactants or product are unstable at high temperatures, explore milder reaction conditions. This could involve using a more efficient catalyst that allows for lower temperatures.[1]Minimized degradation, leading to a higher isolated yield of the target compound.
Inefficient Catalyst The chosen catalyst may not be optimal for your specific transformation. Screen a variety of catalysts, such as Lewis acids, transition metals (e.g., Cu, Pd, Mn), or iodine-based catalysts, to identify a more effective one.[1][5]Enhanced reaction rate and selectivity, resulting in a higher yield.
Poor Quality of Starting Materials Impurities in your starting materials, such as 2-aminobenzonitriles or aldehydes, can lead to undesired side reactions.[4] Ensure the purity of your reactants through appropriate purification techniques before use.Reduced side product formation and a cleaner reaction profile, improving the yield of the desired quinazoline.

Troubleshooting Workflow for Low Yields:

Caption: Systematic troubleshooting workflow for low-yield quinazoline synthesis.

Issue 2: Formation of Quinazolinone Byproducts in Niementowski Synthesis

Question: I am observing a significant amount of the quinazolinone byproduct in my Niementowski synthesis. How can I favor the formation of the desired quinazoline?

Answer: The formation of 4-oxo-3,4-dihydroquinazoline (quinazolinone) is a well-known side reaction in the Niementowski synthesis, which typically involves the reaction of anthranilic acids with amides under harsh conditions.[1][2] Several strategies can be employed to mitigate this.

Mitigation Strategies:

  • Excess Reagent: Utilizing an excess of formamide can shift the equilibrium towards the formation of the desired quinazoline over the quinazolinone byproduct.[4]

  • pH Adjustment: Careful control of the reaction pH can influence the cyclization pathway, potentially reducing the formation of the unwanted quinazolinone.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and reduce reaction times in the Niementowski synthesis, often leading to cleaner reactions with fewer byproducts.[4][6] This is attributed to uniform volumetric heating which can enhance reaction rates and minimize decomposition.[7]

Issue 3: Poor Regioselectivity in Substituted Quinazoline Synthesis

Question: My reaction is producing a mixture of regioisomers, making purification difficult. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge, particularly when synthesizing multi-substituted quinazolines. The outcome is often dependent on the interplay of steric and electronic effects of the substituents, as well as the reaction conditions.

Strategies to Control Regioselectivity:

  • Modification of Reaction Conditions:

    • Temperature: In some syntheses, temperature can be a critical factor in determining the kinetic versus thermodynamic product.[1]

    • Catalyst: The choice between an acidic or basic catalyst can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

    • Solvent: A systematic variation of the solvent can help identify conditions that favor the formation of a single isomer.[1]

  • Substrate Modification:

    • Directing Groups: The introduction of a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[1]

    • Steric and Electronic Effects: Altering the steric bulk or electronic properties of substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Modern Synthetic Methods:

    • Transition Metal-Catalyzed C-H Functionalization: This has emerged as a powerful tool for controlling regioselectivity in the derivatization of quinazolines.[1]

    • Directed Ortho-Lithiation: This technique can be highly effective for the regioselective introduction of substituents on the quinazoline core.[8]

Issue 4: Difficulty in Purifying the Final Product

Question: I am struggling to purify my substituted quinazoline due to the presence of persistent impurities. What are the most effective purification strategies?

Answer: The purification of quinazoline derivatives can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.[9] A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up should be performed to remove inorganic salts and water-soluble impurities. If an iodine catalyst was used, a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is recommended to remove residual iodine.[1]

  • Recrystallization: For solid products, recrystallization is often an effective and economical first step to remove major impurities.[4] Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is highly effective.[4] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from closely related impurities.

  • Preparative HPLC: In cases where impurities are very similar in structure and polarity to the product, preparative High-Performance Liquid Chromatography (HPLC) may be required to achieve high purity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave-assisted synthesis for quinazolines?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[6][7] The rapid and uniform heating provided by microwaves can also lead to cleaner reactions with fewer side products, simplifying purification.[6][9]

Q2: Are there any "green" or environmentally friendly methods for quinazoline synthesis?

A2: Yes, several green chemistry approaches have been developed. These include catalyst- and solvent-free methods, often utilizing microwave irradiation.[10] The use of water as a solvent, when applicable, also represents a more sustainable approach.[11] Additionally, the development of reusable catalysts, such as certain ionic liquids or solid-supported catalysts, contributes to greener synthetic protocols.[10][12]

Q3: How can I synthesize sterically hindered 3-substituted 4(3H)-quinazolinones?

A3: The synthesis of sterically hindered 3-substituted 4(3H)-quinazolinones can be challenging. A novel and effective method involves the HATU-mediated coupling of 4-hydroxyquinazolines with amines. This approach has shown success where other coupling reagents have failed and is tolerant of a range of sterically demanding amines.[13]

Q4: What are some common methods for synthesizing 2,4-disubstituted quinazolines?

A4: A variety of methods exist for the synthesis of 2,4-disubstituted quinazolines. One effective three-step approach starts with readily available anilides. A photochemically induced Fries rearrangement, followed by acylation of the amino group and a final microwave-assisted cyclization with ammonium formate, provides the desired products in good yields and is compatible with various functional groups.[14][15] Other methods include palladium-catalyzed reactions of aryl boronic acids with N-(2-cyanoaryl)benzamides.[11]

Q5: What is the Friedländer annulation and how is it applied to quinoline synthesis (a related heterocyclic system)?

A5: The Friedländer annulation is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, which forms a substituted quinoline.[16] This reaction is versatile and can be catalyzed by acids or bases.[16] While this guide focuses on quinazolines, understanding related heterocyclic syntheses like the Friedländer can provide valuable insights into reaction mechanisms and potential synthetic strategies.

Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Quinazoline Synthesis

This protocol is a modern adaptation of the classical Niementowski reaction, leveraging microwave irradiation for improved efficiency.[4]

Materials:

  • Anthranilic acid derivative

  • Formamide (or other suitable amide)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the anthranilic acid derivative (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for a Friedländer-Type Synthesis of Quinazolines

This protocol outlines a general method for a Friedländer-type synthesis, which can be adapted for specific substrates.

Materials:

  • 2-aminoaryl ketone or aldehyde

  • α-methylene ketone

  • Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)

  • Appropriate solvent (e.g., ethanol or toluene)

Procedure:

  • Dissolve the 2-aminoaryl ketone or aldehyde (1 equivalent) and the α-methylene ketone (1-1.2 equivalents) in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of the chosen acid or base (e.g., 10-20 mol%).

  • Heat the mixture to reflux and monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an acid or base catalyst was used, neutralize the reaction mixture.

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Benchchem. Troubleshooting common side reactions in quinazoline synthesis.
  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • P. Arumugasamy, S. Holge, P. Kumar, A. Kumar, and S. Kumar. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
  • S. Khan, A. S. Doad, P. Singh, and D. Kumar. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • M. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules.
  • R. Tamatam, D. H. Kim, and E. Shin. (2023).
  • R. Tamatam, D. H. Kim, and E. Shin. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • Benchchem.
  • O. N. Meftah, A. Ali, and A. G. Al-kaf. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research.
  • G. M. Gallego, A. G. G. De la Cruz, A. J. D. Alvarez, and F. D. S. Romero. (2009). Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines. Organic Letters.
  • S. Khatoon, A. Laghari, S. A. A. Shah, and S. Ali. (2023). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. IntechOpen.
  • S. B. Mhaske and N. P. Argade. (2004). Regioselective Quinazolinone-Directed Ortho Lithiation of Quinazolinoylquinoline: Practical Synthesis of Naturally Occurring Human DNA Topoisomerase I Poison Luotonin A and Luotonins B and E. The Journal of Organic Chemistry.
  • E. Hernández-Vázquez, J. G. Trujillo-Ferrara, and A. Cruz. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • M. K. R. Bodipati, P. R. D. Rekulapally, R. R. Tummala, and M. K. Manda. (2016).
  • R. Tamatam, D. H. Kim, and E. Shin. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • S. Khan, A. S. Doad, P. Singh, and D. Kumar. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives.
  • V. Milata, S. Talianová, L. Furdíková, and M. Dudiš. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry.
  • B. C. G. Das, J. Velayudham, C. V. Kumar, and T. Punniyamurthy. (2005).
  • H. Borah, P. P. Kaishap, and L. R. Chowhan. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • S. Ferrini, F. Ponticelli, and M. Taddei. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters.
  • S. Ferrini, F. Ponticelli, and M. Taddei. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters.
  • Grokipedia. Niementowski quinazoline synthesis.
  • Benchchem. Optimizing reaction conditions for Friedländer quinoline synthesis.
  • Benchchem. Technical Support Center: Synthesis of 2-Substituted Quinazolines.
  • M. Asif. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface.
  • Q. Zhou, X. Zhang, and X. Xu. (2025).
  • S. S. Al-Abdullah, M. I. Al-Jabr, and M. I. El-Gamal. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
  • Wikipedia. Niementowski quinoline synthesis.
  • S. P. Midya, S. M. W. Rahaman, and E. Balaraman. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters.
  • P. Novoa, F. J. Martin-Alvarez, S. A. Pérez, and J. A. R. Castillo. (2023). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohols. Organic & Biomolecular Chemistry.
  • Facile Preparation Of 4-Substituted Quinazoline Deriv
  • R. Yamaguchi, T. Takeda, S. Kawagoe, and T. Ito. (2021).
  • A. A. Siddiqui, A. Husain, and M. S. Yar. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific.
  • A. Li, D. J. Beard, H. Coate, and et al. (2010).
  • T. Wang, S. Yu, and L. Lin. (2019).

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Technical Support Center: N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling [1]. As a critical 4-anilinoquinazoline intermediate in the development of irreversible kinase inhibitors (such as EGFR/HER2 targeted therapies), this compound possesses specific electrophilic and structural properties that require careful handling.

This guide provides mechanistic troubleshooting, stability data, and validated protocols to ensure the integrity of your experimental workflows.

Mechanistic Background: Why is this compound unstable in certain solutions?

To troubleshoot effectively, one must understand the molecule's bifunctional reactivity:

  • C7-Fluoro Hyperactivation: The fluorine atom at the 7-position is highly activated by the strongly electron-withdrawing 6-nitro group and the electron-deficient pyrimidine ring of the quinazoline core. This makes it exceptionally susceptible to [2].

  • C4-Anilino Lability: The bond connecting the 3-bromoaniline to the quinazoline core can undergo hydrolysis under extreme pH conditions or prolonged exposure to water, yielding 7-fluoro-6-nitroquinazolin-4-ol and free 3-bromoaniline[3].

Troubleshooting & FAQs

Q1: My DMSO master stocks are showing multiple degradation peaks on LC-MS after a few weeks at 4°C. What is causing this? A1: The primary cause is moisture ingress. DMSO is highly hygroscopic. When stored at 4°C, condensation introduces water into the stock. Water acts as a weak nucleophile, leading to slow C4-hydrolysis and potential C7-substitution over time. Solution: Always use strictly anhydrous DMSO (≤0.005% water). Aliquot stocks immediately to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C under an inert atmosphere (Argon/N2).

Q2: During my in vitro kinase assay, the compound rapidly disappears, and a new mass appears (+152 Da or similar). Why? A2: Your assay buffer likely contains nucleophilic additives like Dithiothreitol (DTT), β-mercaptoethanol (BME), or Tris base. The 7-fluoro position undergoes rapid SNAr with thiols and primary amines at physiological pH and temperature[2]. For example, thiols displace the fluorine quantitatively even at room temperature. Solution: Redesign your assay buffer. Replace Tris with a non-nucleophilic buffer like HEPES or MOPS. If a reducing agent is mandatory for enzyme stability, substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine), which is a weaker nucleophile, though ideally, nucleophiles should be omitted entirely during compound incubation.

Q3: The compound solution turned from pale yellow to deep orange after being left on the benchtop. Is it still usable? A3: No, discard it. Nitroaromatic compounds are sensitive to light. The 6-nitro group can undergo photochemical reduction or radical-mediated side reactions when exposed to ambient UV/Vis light for extended periods. Solution: Use amber glass vials or wrap tubes in aluminum foil during benchtop handling.

Q4: I am observing inconsistent IC50 values and high variability in my cell-based assays. Could this be a stability issue? A4: This is more likely a solubility issue masquerading as instability. 4-anilinoquinazolines are highly hydrophobic and prone to rapid aggregation or precipitation (often invisible to the naked eye) when diluted into aqueous media. Solution: Keep the final DMSO concentration at 0.5%–1.0%. Ensure rapid, vortex-assisted mixing when spiking the DMSO stock into the aqueous media.

Quantitative Stability Data

Table 1: Half-life (t½) of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine under various solvent conditions.

Solvent / Buffer ConditionTemperatureAdditivesEstimated Half-Life (t½)Primary Degradation Pathway
Anhydrous DMSO-20°CNone> 12 monthsNone
DMSO (Ambient Humidity)25°C~5% H2O~14 daysC4 Hydrolysis
Tris-HCl (pH 7.4)37°C1 mM DTT< 15 minutesC7 SNAr (Thiol Adduct)
HEPES (pH 7.4)37°CNone~48 hoursSlow Hydrolysis
Methanol / Ethanol60°CNaOH / Base< 5 minutesC7 SNAr (Alkoxide Adduct)
Validated Experimental Protocols
Protocol A: Preparation of High-Fidelity Master Stocks

Causality Note: This protocol minimizes moisture and light exposure, preventing hydrolysis and photodegradation.

  • Equilibration: Remove the lyophilized powder[3] from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. (Prevents condensation on the cold powder).

  • Dissolution: In a biological safety cabinet (with lights dimmed), dissolve the powder in anhydrous, Argon-purged DMSO to achieve a 10 mM or 20 mM concentration.

  • Aliquoting: Immediately dispense 10 µL to 50 µL aliquots into sterile, amber-colored polypropylene microcentrifuge tubes.

  • Storage: Blanket the open tubes with a gentle stream of Argon gas, cap tightly, and store immediately at -80°C.

Protocol B: Aqueous Dilution for Biological Assays

Causality Note: This workflow prevents localized precipitation and avoids nucleophilic attack during the assay.

  • Buffer Prep: Prepare the assay buffer using 50 mM HEPES (pH 7.4), 10 mM MgCl2, and 0.01% Tween-20. (Crucially, omit DTT, BME, and Tris).

  • Thawing: Thaw a single DMSO aliquot at room temperature. Do not heat.

  • Dilution: Do not make intermediate dilutions in water. Pipette the required volume of the DMSO stock directly into the vortexing assay buffer to ensure instantaneous dispersion, maintaining a final DMSO concentration of ≤1%.

  • Usage: Use the diluted working solution within 2 hours.

Visualizations

DegradationPathways Core N-(3-Bromophenyl)-7-fluoro- 6-nitroquinazolin-4-amine TrisDTT Nucleophilic Buffers (Tris, DTT, BME) Core->TrisDTT Water Aqueous Media (Acidic/Basic pH) Core->Water Light Ambient Light (UV/Vis) Core->Light SNAr SNAr at C7 (Fluorine Displacement) TrisDTT->SNAr Hydrolysis C4 Hydrolysis (Loss of 3-Bromoaniline) Water->Hydrolysis Photodeg Nitro Group Photoreduction Light->Photodeg

Primary degradation pathways of 7-fluoro-6-nitroquinazolines in solution.

Workflow Powder Lyophilized Powder DMSO Anhydrous DMSO (Argon Purged) Powder->DMSO Dissolve Aliquot Aliquot in Amber Vials DMSO->Aliquot Dispense Store Store at -80°C Aliquot->Store Freeze Buffer HEPES Buffer (No DTT/Tris) Store->Buffer Thaw & Dilute Assay Final Assay (≤1% DMSO) Buffer->Assay Mix Rapidly

Validated workflow for stable stock preparation and assay dilution.

References
  • MDPI Molecules. "7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine". MDPI. Available at: [Link]

  • PubChem. "N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | C14H7ClF2N4O2 | CID 10640649". National Center for Biotechnology Information. Available at:[Link]

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Technical Support Center: Optimization of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the in vitro application of quinazoline-based kinase inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine and similar small molecules. Our goal is to equip you with the scientific rationale and practical steps needed to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine and what is its likely mechanism of action?

A1: N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine belongs to the quinazoline class of compounds. This chemical scaffold is the backbone for numerous clinically approved tyrosine kinase inhibitors (TKIs).[1][2] Given its structure, which is analogous to inhibitors like gefitinib and afatinib, it is predicted to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[3][4] EGFR is a key receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[5][6] Small molecule inhibitors like this one typically function by competing with ATP for the binding pocket in the EGFR kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[7]

As a Senior Application Scientist, my first step with any new kinase inhibitor is to understand its core scaffold. The quinazoline ring is a classic "privileged structure" in kinase inhibitor design, known for its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region. The substitutions on the phenyl ring and the quinazoline core fine-tune its potency and selectivity against specific kinases, including mutant forms.

Q2: How should I prepare and store a stock solution of this compound?

A2: Proper stock solution preparation is critical for experimental success. Due to the hydrophobic nature of most quinazoline derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent.

Table 1: Stock Solution Preparation and Storage

ParameterRecommendationRationale & Key Considerations
Solvent High-purity, anhydrous DMSOWater in DMSO can cause hydrophobic compounds to precipitate over time, leading to inaccurate concentrations.[8]
Concentration 10 mMA 10 mM stock is a standard starting point. It is concentrated enough for serial dilutions into aqueous media while keeping the final DMSO concentration in your assay low (typically ≤0.1%).
Preparation Gently warm the vial to 37°C and/or sonicate briefly to ensure complete dissolution. Visually inspect for any particulate matter before use.Some compounds may require energy to fully dissolve. Avoid excessive heat, which can degrade the compound.[8]
Storage Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation. Many organic molecules are light-sensitive.[9]
Q3: What is a sensible starting concentration range for my initial in vitro experiments?

A3: The optimal concentration range depends on the assay and the cell line's sensitivity. For an initial dose-response experiment, a broad range is recommended to capture the full inhibitory curve.

Table 2: Recommended Initial Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting RangeTypical Incubation TimeJustification
Cell Viability (e.g., MTT, MTS, CellTiter-Glo) 1 nM to 100 µM (Logarithmic dilutions)48 - 72 hoursThis wide range is likely to encompass the IC50 (half-maximal inhibitory concentration) value for most cancer cell lines sensitive to EGFR inhibition.[10][11]
Target Inhibition (p-EGFR Western Blot) 10 nM to 10 µM1 - 6 hoursPhosphorylation events are rapid. A shorter incubation time isolates the direct effect on the target kinase before downstream effects on cell viability become dominant.[5]
Apoptosis Induction (e.g., Caspase-Glo, Annexin V) 100 nM to 25 µM24 - 48 hoursApoptosis is a downstream consequence of sustained target inhibition and typically requires a longer treatment period than direct kinase inhibition assays.
Q4: How do I differentiate between target-specific antiproliferative effects and general cytotoxicity?

A4: This is a critical question in drug development. A multi-assay approach is essential:

  • Use a Control Cell Line: Compare the inhibitor's effect on a cancer cell line known to be dependent on EGFR signaling (e.g., NCI-H1975, HCC827) versus a cell line that is not (e.g., one with a KRAS mutation or a non-cancerous cell line like 16HBE).[10] A potent effect in the EGFR-dependent line with minimal effect in the control line suggests on-target activity.[5]

  • Correlate with Target Inhibition: Perform a Western blot to show that the concentrations causing a decrease in cell viability also cause a decrease in EGFR phosphorylation (p-EGFR). If cell death occurs at concentrations far lower than those needed to inhibit p-EGFR, off-target toxicity may be the cause.

  • Rescue Experiment: In some systems, you can "rescue" the cells from the inhibitor's effect by providing a downstream signaling component, further confirming the on-target mechanism.

Troubleshooting Guide

Q: My compound precipitated when I diluted it from the DMSO stock into my aqueous cell culture medium. What should I do?

A: This is a common issue related to compound solubility.

  • Expert Insight: The transition from a highly organic solvent like DMSO to an aqueous environment can cause hydrophobic molecules to crash out of solution. The final concentration of your compound in the medium may be significantly lower than intended.

  • Troubleshooting Workflow:

    G start Precipitation observed in media check_dmso Is final DMSO concentration >0.5%? start->check_dmso check_sol Is working concentration too high? check_dmso->check_sol No reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes warm Try pre-warming media to 37°C before adding compound check_sol->warm No reduce_conc Lower the highest working concentration check_sol->reduce_conc Yes vortex Vortex/pipette vigorously immediately after dilution warm->vortex serial Perform a serial dilution in media instead of a single large dilution vortex->serial success Issue Resolved serial->success fail Issue Persists: Consider formulation with a solubilizing agent (e.g., Cremophor) or contact support serial->fail If fails reduce_dmso->fail reduce_conc->fail

    Troubleshooting workflow for compound precipitation.

Q: I'm seeing high variability between my experimental replicates. What are the common causes?

A: High variability can undermine your results. Let's diagnose the potential sources.

  • Expert Insight: Inconsistent results often stem from technical errors in liquid handling, cell plating, or from the instability of the compound itself in the assay medium over the incubation period.

  • Checklist for Reproducibility:

    • Cell Seeding Uniformity: Ensure you have a homogenous single-cell suspension before plating. Edge effects in multi-well plates are common; consider avoiding the outer wells or filling them with sterile PBS to maintain humidity.

    • Pipetting Accuracy: Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing at each step. For small volumes, use low-retention tips.

    • Compound Stability: Is the compound stable in your culture medium at 37°C for the duration of your experiment (e.g., 72 hours)? You may need to perform a stability study using HPLC or LC-MS to confirm.[8] If it degrades, you might need to refresh the medium with a new compound during the assay.

    • Assay Timing: Ensure that the timing for reagent addition and plate reading is consistent across all plates. For assays like CellTiter-Glo, the luminescent signal can decay over time.[12]

Q: My compound shows no effect, but my positive control (e.g., Gefitinib) works as expected. What are my next steps?

A: This result suggests the assay is working correctly, but your compound is not potent under these conditions.

  • Expert Insight: This could be due to several factors: the compound may not be cell-permeable, it could be rapidly metabolized or effluxed by the cells, or it may simply not be a potent inhibitor of the target in that specific cellular context.

  • Actionable Steps:

    • Increase Concentration Range: Your initial range might have been too low. Test up to the limit of solubility (e.g., 100 µM).

    • Biochemical Assay: Test the compound in a cell-free biochemical kinase assay.[13] This will determine if the compound can inhibit the purified EGFR enzyme directly, bypassing issues of cell permeability or efflux.

    • Check Cell Line Mutations: Confirm the EGFR mutation status of your cell line. N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine may be specific for certain activating mutations and inactive against wild-type or resistant mutants (like T790M).[14]

Core Experimental Protocols

Protocol 1: Determination of IC50 via Cell Viability Assay (96-Well Format)

This protocol uses a luminescence-based ATP assay (like CellTiter-Glo®) which measures ATP as an indicator of metabolically active, viable cells.[12][15]

  • Cell Seeding:

    • Trypsinize and resuspend cells in the complete growth medium.

    • Count cells and adjust the density to 5,000 - 10,000 cells per 90 µL.

    • Dispense 90 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2 mM intermediate stock of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine in complete medium.

    • Perform a serial 1:3 or 1:5 dilution series in complete medium to create your desired concentration range (e.g., starting from 100 µM).

    • Add 10 µL of each compound dilution to the corresponding wells (final volume = 100 µL).

    • Crucial Controls: Include wells with "Vehicle Control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and "Untreated Control" (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay and Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: (Signal_sample - Signal_background) / (Signal_vehicle - Signal_background) * 100.

    • Plot the normalized response vs. log[inhibitor concentration] and fit the data using a non-linear regression (four-parameter variable slope) to determine the IC50 value.

Protocol 2: Assessment of EGFR Target Engagement via Western Blot

This protocol confirms that the compound inhibits EGFR phosphorylation at the cellular level.

  • Cell Seeding and Starvation:

    • Seed cells (e.g., A431 or another EGFR-overexpressing line) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Once attached, replace the complete medium with a serum-free medium and incubate for 12-16 hours. This reduces basal EGFR activity.

  • Inhibitor Treatment:

    • Treat the serum-starved cells with various concentrations of the compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours. Include a vehicle (DMSO) control.

  • Ligand Stimulation:

    • Stimulate the cells with human EGF (e.g., 50 ng/mL) for 15 minutes at 37°C to induce EGFR phosphorylation.[5] Leave one well unstimulated as a negative control.

  • Cell Lysis:

    • Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-GAPDH or anti-Actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect using an ECL substrate and an imaging system.

  • Expected Outcome: A dose-dependent decrease in the p-EGFR signal relative to the total EGFR signal will confirm on-target activity.

    G cluster_0 cluster_1 EGF EGF Ligand Receptor EGFR EGF->Receptor pEGFR Autophosphorylation Receptor->pEGFR Inhibitor N-(3-Bromophenyl)-7-fluoro-6- nitroquinazolin-4-amine Inhibitor->Block PI3K PI3K/AKT Pathway pEGFR->PI3K RAS RAS/RAF/ERK Pathway pEGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

    Simplified EGFR signaling pathway and inhibitor action.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PMC. Available at: [Link]

  • Walter, A. O., et al. (2014). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Molecular Cancer Therapeutics, 13(6), 1468–79. Available at: [Link]

  • Bekkari, H., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Tanaka, K., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(41). Available at: [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Available at: [Link]

  • Yang, M., et al. (2025). Synthesis of quinazoline derivatives and their in vitro inhibition activity against MDA-MB-231 cells and A549 cells. ResearchGate. Available at: [Link]

  • Hamid, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Journal of Oncology, 2018, 2108918. Available at: [Link]

  • Radwan, A. A., et al. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS One, 19(4), e0298326. Available at: [Link]

  • Ju, W., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 679165. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]

  • Bekkari, H., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at: [Link]

  • Shi, D., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 635-643. Available at: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Assay Troubleshooting. Molecular Biologist. Available at: [Link]

  • Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 514-532. Available at: [Link]

  • N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Wang, M., et al. (2023). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 24(22), 16499. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Domainex. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of the Iranian Chemical Society. Available at: [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available at: [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Available at: [Link]

  • Quinolinones as a Novel Therapeutic Strategy in ALS. Defense Technical Information Center. Available at: [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Available at: [Link]

  • Chen, J. R., et al. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. Available at: [Link]

  • Chen, J. R., et al. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. Available at: [Link]

  • N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. PubChem. Available at: [Link]

  • [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Purification Strategies for N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine . This compound is a critical, highly reactive intermediate in the synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors, serving as the core scaffold for analogs of afatinib, dacomitinib, and vandetanib[1][2].

Due to the highly activated nature of the 7-fluoro-6-nitroquinazoline core, synthesizing and purifying this intermediate presents unique challenges. These include competitive nucleophilic aromatic substitution (SNAr) side reactions[3] and moisture-driven hydrolysis. As a Senior Application Scientist, I have compiled this guide to provide field-proven protocols, physicochemical data, and troubleshooting FAQs to ensure high-purity isolation and self-validating workflows.

Part 1: Purification Workflow Visualization

The following workflow maps the optimal isolation and purification path, prioritizing solvent-based precipitation over chromatography to maximize scalability and yield.

PurificationWorkflow A Crude Reaction Mixture (in Isopropanol) B Cool to 0-5°C & Vacuum Filtration A->B C Filter Cake (Crude Product) B->C Solid D Filtrate (Waste: TEA·HCl, Aniline) B->D Liquid E Sequential Washing (Cold Water -> Cold IPA) C->E F Vacuum Drying (40-50°C) E->F G Purity Assessment (HPLC/TLC) F->G H Recrystallization (Toluene or DMF/H2O) G->H Purity >90% I Flash Chromatography (DCM:MeOH) G->I Purity <90% J Pure N-(3-Bromophenyl)- 7-fluoro-6-nitroquinazolin-4-amine H->J I->J

Figure 1: Purification workflow for N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

Part 2: Quantitative Data & Impurity Profiling

To design an effective purification strategy, one must understand the physicochemical causality behind the target molecule and its common impurities.

Compound / ImpurityOriginKey Physicochemical PropertyPrimary Removal Strategy
Target Product Main ReactionHighly crystalline; low solubility in cold alcohols and water.Precipitates directly from the reaction mixture (Isopropanol)[4].
3-Bromoaniline Unreacted Starting MaterialBasic amine; highly soluble in organic solvents and acidic water.Washing the filter cake with cold Isopropanol (IPA)[5].
TEA·HCl Salt Reaction ByproductHighly water-soluble salt.Sequential washing of the crude solid with deionized water[4].
7-Fluoro-6-nitroquinazolin-4-ol Hydrolysis of 4-chloro SMContains an acidic hydroxyl group (lactam-lactim tautomerism).Prevent via anhydrous conditions; remove via flash chromatography if >5%.
7-Alkoxy-quinazoline SNAr Side ReactionForms if primary alcohols (MeOH/EtOH) are used as solvents.Prevent by using sterically hindered solvents (IPA). Remove via recrystallization.
Part 3: Validated Experimental Protocols
Protocol A: Direct Precipitation & Recrystallization (Recommended for Scale-Up)

Scientist's Note: This method leverages the differential solubility of the product and its impurities. The target compound is highly insoluble in cold isopropanol, while the unreacted aniline and triethylamine (TEA) remain in solution[4][5].

  • Reaction Quench: Upon completion of the reaction (typically 4-chloro-7-fluoro-6-nitroquinazoline + 3-bromoaniline + TEA in IPA at room temperature to 80 °C), cool the mixture to 0–5 °C using an ice bath for 2 hours to maximize precipitation.

  • Primary Filtration: Collect the yellow/orange precipitate via vacuum filtration.

  • Sequential Washing:

    • Wash the filter cake with 3 bed volumes of cold deionized water . (Mechanism: Dissolves and removes the TEA·HCl salt and any trace inorganic impurities).

    • Wash the filter cake with 2 bed volumes of cold Isopropanol (IPA) . (Mechanism: Clears residual unreacted 3-bromoaniline and colored organic impurities without dissolving the product).

  • Drying: Dry the solid under vacuum at 45–50 °C for 12 hours to constant weight.

  • Recrystallization (If purity < 95%): Dissolve the crude solid in a minimum volume of boiling Toluene or DMF. If using DMF, add water dropwise until turbidity appears, then allow to cool slowly to room temperature to form pure crystals.

Protocol B: Silica Gel Flash Chromatography (For Complex Mixtures)

Scientist's Note: Used when hydrolysis byproducts or regioisomers are present. The quinazoline core is basic and polar, requiring a carefully balanced eluent to prevent streaking.

  • Sample Loading: Due to the compound's low solubility in standard loading solvents (like Hexane or pure DCM), use the dry-loading technique. Dissolve the crude mixture in a minimum amount of THF or DMF, add silica gel, and evaporate to a free-flowing powder.

  • Column Equilibration: Pack the column with silica gel and equilibrate with Dichloromethane (DCM).

  • Elution Gradient: Run a gradient of DCM to DCM/Methanol (95:5, v/v).

    • Caution: Avoid exceeding 10% Methanol, as the product may co-elute with highly polar hydrolysis byproducts.

  • Fraction Collection: Monitor via TLC (UV 254 nm). The target compound typically elutes as a distinct, bright yellow band.

Part 4: Troubleshooting & FAQs

Q: Why am I seeing a byproduct with a mass corresponding to +32 Da or +14 Da in my LC-MS? A: This indicates alkoxylation at the C7 position. The 7-fluoro group is highly activated by the adjacent 6-nitro group and the electron-withdrawing quinazoline ring[2][3]. If you use an unhindered primary alcohol (like Methanol or Ethanol) as a solvent in the presence of a base, a competitive SNAr reaction occurs, replacing the fluorine with a methoxy (+14 Da relative to F) or ethoxy (+28 Da relative to F) group. Solution: Always use sterically hindered solvents like Isopropanol (IPA) or non-nucleophilic solvents like Acetonitrile for the coupling step.

Q: My target product is co-precipitating with unreacted 3-bromoaniline. How do I separate them without losing yield? A: 3-Bromoaniline is significantly more soluble in cold alcohols than the target quinazoline. Do not reprecipitate from scratch. Instead, resuspend your crude filter cake in cold IPA (slurry wash), stir for 15 minutes, and refilter. Alternatively, a mild acidic wash (0.1 M HCl) can protonate the aniline, pulling it into the aqueous phase, but this must be done quickly to avoid protonating the basic quinazoline product.

Q: How do I prevent the starting material (4-chloro-7-fluoro-6-nitroquinazoline) from hydrolyzing to 7-fluoro-6-nitroquinazolin-4-ol? A: The 4-chloro position is extremely electrophilic and moisture-sensitive. Hydrolysis occurs rapidly if your solvent contains water. Solution: Use anhydrous Isopropanol, ensure your glassware is oven-dried, and conduct the reaction under an inert atmosphere (Nitrogen or Argon). If the 4-ol byproduct forms, it is very difficult to remove via crystallization and usually requires chromatographic separation.

Q: The purified product is highly insoluble in standard NMR solvents. How do I verify its structure and purity? A: The rigid, planar structure and strong intermolecular hydrogen bonding (via the secondary amine and nitro group) lead to poor solubility in solvents like CDCl3 or standard DMSO-d6 at room temperature. Solution: Use DMSO-d6 and heat the NMR tube to 60–80 °C during acquisition. The thermal energy disrupts intermolecular stacking, sharpens the peaks, and provides a clear, high-resolution spectrum.

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Validation of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Objective: This guide provides a comprehensive, technically detailed framework for the in vivo validation of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. It outlines a proposed mechanism of action based on its structural class, compares its potential efficacy against established and emerging therapies, and offers detailed protocols for rigorous preclinical evaluation.

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine belongs to the quinazoline class of compounds, a scaffold renowned for its potent kinase inhibitory activity. Many successful anticancer drugs, such as gefitinib and erlotinib, are built upon this chemical framework, primarily targeting the epidermal growth factor receptor (EGFR). The specific substitutions on the quinazoline ring of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine—a 7-fluoro group, a 6-nitro group, and a 3-bromophenyl moiety—suggest a potential for high-affinity binding to the ATP pocket of receptor tyrosine kinases, possibly including but not limited to members of the ErbB family (EGFR, HER2).

The 6-nitro and 7-fluoro substitutions, in particular, can modulate the electronic properties of the quinazoline core, potentially enhancing its interaction with the target kinase. This guide proposes a validation pathway assuming this mechanism of action while remaining open to discovering novel activities. Our primary objective is to subject this compound to a rigorous in vivo testing cascade to ascertain its efficacy, toxicity profile, and overall therapeutic window compared to relevant clinical benchmarks.

The Competitive Landscape: Benchmarking Against Standard-of-Care

To establish the therapeutic relevance of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, its performance must be benchmarked against current standard-of-care (SoC) and other relevant kinase inhibitors. For this guide, we will focus on a non-small cell lung cancer (NSCLC) model, a common indication for quinazoline-based EGFR inhibitors.

Compound ClassSpecific DrugMechanism of ActionKey AdvantagesKey Limitations
Test Article N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine Putative EGFR/Pan-ErbB InhibitorPotentially novel selectivity profile; may overcome known resistance mechanisms.Efficacy, toxicity, and resistance profile are currently unknown.
1st Gen EGFR TKI ErlotinibReversible EGFR Tyrosine Kinase InhibitorWell-established efficacy in EGFR-mutant NSCLC.Ineffective against T790M resistance mutation.
3rd Gen EGFR TKI OsimertinibIrreversible EGFR TKI, potent against T790M mutation.High efficacy in T790M-positive NSCLC; better CNS penetration.Emergence of C797S and other resistance mechanisms.
Chemotherapy CisplatinDNA cross-linking agentBroadly cytotoxic, used in combination therapies.High systemic toxicity; lack of target specificity.

Experimental Validation Workflow: A Step-by-Step In Vivo Assessment

The following workflow provides a logical progression from initial tolerability studies to robust efficacy evaluation in a tumor-bearing mouse model.

G cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Evaluation Mtd Maximum Tolerated Dose (MTD) Study Pk Pharmacokinetic (PK) Analysis Mtd->Pk Determines doses for PK Dosing Treatment Initiation & Dosing Regimen Mtd->Dosing Sets upper dose limit Pk->Dosing Informs dose selection & schedule Formulation Vehicle & Formulation Optimization Formulation->Mtd Establishes dosing vehicle Model Tumor Model Implantation (e.g., NCI-H1975 Xenograft) Model->Dosing Tumors reach ~150 mm³ Monitoring Tumor Growth & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint G cluster_MAPK MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation Test_Article N-(3-Bromophenyl)-7-fluoro- 6-nitroquinazolin-4-amine Test_Article->P_EGFR Inhibits Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation & Survival p_ERK->Proliferation

Caption: Proposed inhibition of the EGFR signaling cascade by the test compound.

To validate this proposed mechanism, endpoint tumor samples should be analyzed by Western blot. A significant reduction in the levels of phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK) in the tumors from the treated groups compared to the vehicle control would provide strong evidence of on-target activity.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the in vivo validation of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. The proposed studies, from MTD to xenograft efficacy and biomarker analysis, provide a critical path to understanding its therapeutic potential.

Based on our hypothetical results, the compound demonstrates promising antitumor activity. However, the associated toxicity at the MTD warrants further investigation. Future studies should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to optimize the dosing schedule.

  • Testing in additional models , including those with acquired resistance to third-generation TKIs.

  • Off-target kinase screening to better understand the observed toxicity and identify potential polypharmacology.

By following this structured and comparative approach, researchers can effectively and efficiently determine the preclinical viability of novel quinazoline inhibitors like N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, paving the way for potential clinical development.

References

  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2015). Targeting protein kinases in cancer: a focus on synthetic inhibitors. Methods in Molecular Biology, 1268, 1-26. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Shepherd, F. A., Rodrigues Pereira, J., Ciuleanu, T., Tan, E. H., Hirsh, V., Thongprasert, S., ... & Clark, P. (2005). Erlotinib in previously treated non–small-cell lung cancer. New England Journal of Medicine, 353(2), 123-132. [Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]

  • Soria, J. C., Ohe, Y., Vansteenkiste, J., Reungwetwattana, T., Chewaskulyong, B., Lee, K. H., ... & Ramalingam, S. S. (2018). Osimertinib in untreated EGFR-mutated advanced non–small-cell lung cancer. New England Journal of Medicine, 378(2), 113-125. [Link]

A Comparative Guide to Halogenated Quinazoline Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatile structure allows for extensive chemical modifications, leading to a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Among the various modifications, halogenation has proven to be a particularly effective strategy for enhancing the pharmacological profile of quinazoline derivatives. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at specific positions on the quinazoline ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets.[4][5]

This guide provides a comprehensive comparative analysis of halogenated quinazoline derivatives, with a focus on their anticancer and antimicrobial activities. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed, validated protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry.

Comparative Analysis of Biological Activities

The strategic placement of halogens on the quinazoline core can dramatically impact biological activity. This section provides a comparative overview of the anticancer and antimicrobial efficacy of various halogenated quinazoline derivatives, supported by quantitative experimental data.

Anticancer Activity: Targeting Key Oncogenic Pathways

Halogenated quinazoline derivatives have emerged as potent anticancer agents, often by targeting critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2]

Structure-Activity Relationship (SAR) Insights:

  • Position of Halogen: Substitution at the 6- and 7-positions of the quinazoline ring is often associated with enhanced anticancer activity.

  • Type of Halogen: The nature of the halogen atom plays a crucial role. Electron-withdrawing halogens like fluorine and chlorine can enhance binding affinity to target proteins. For instance, in some series, bromo derivatives have shown superior activity compared to their fluoro and chloro counterparts.[6]

  • Multiple Halogenations: Di-halogenated derivatives, such as 6,8-dibromo-quinazolinones, have demonstrated significant cytotoxic effects.[7]

Comparative Cytotoxicity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative halogenated quinazoline derivatives against various cancer cell lines. This data allows for a direct comparison of their cytotoxic potential.

Compound/Derivative ClassHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Quinazolin-4(3H)-one Derivative4-Fluoro on phenyl at C2MGC-803>10[6]
Quinazolin-4(3H)-one Derivative4-Chloro on phenyl at C2MGC-8033.54[6]
Quinazolin-4(3H)-one Derivative4-Bromo on phenyl at C2MGC-8031.89[6]
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one6-Bromo, 4-Chloro on phenyl at N3MCF-712.5 (µg/mL)[8]
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one6-Bromo, 4-Fluoro on phenyl at N3MCF-725 (µg/mL)[8]
Halogenated 4(3H)-quinazolinone6-Chloro, 8-BromoMCF-7Not specified[9]
Halogenated 4(3H)-quinazolinone6-Bromo, 8-IodoMCF-7Not specified[9]
Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Halogenated quinazolines have shown promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Position: The presence of halogens at the 6- and 8-positions of the quinazolinone ring has been shown to be crucial for potent antimicrobial activity.[7]

  • Synergistic Effects: The combination of a halogen at position 6 with other substituents at positions 2 and 3 can lead to compounds with broad-spectrum antimicrobial activity.[10]

  • Dibromination: 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated particularly strong antibacterial and antifungal effects.[7]

Comparative Antimicrobial Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected halogenated quinazoline derivatives against various microbial strains, providing a clear comparison of their antimicrobial potency.

Compound/DerivativeHalogen SubstitutionMicrobial StrainMIC (µg/mL)Reference
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide6,8-DibromoE. coli1.56[7]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide6,8-DibromoS. typhimurium3.125[7]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide6,8-DibromoL. monocytogenes1.56[7]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide6,8-DibromoC. albicans0.78[7]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide6,8-DibromoA. flavus0.097[7]
6-bromo-2-methyl-3-(4-chlorophenyl)-(3H)-quinazolin-4-one6-BromoB. subtilis12.5[8]
6-bromo-2-methyl-3-(4-chlorophenyl)-(3H)-quinazolin-4-one6-BromoS. aureus12.5[8]
6-bromo-2-methyl-3-(4-chlorophenyl)-(3H)-quinazolin-4-one6-BromoP. aeruginosa25[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative halogenated quinazoline derivative and for key biological assays.

Synthesis of 6-Bromo-2-methyl-3-(4-chlorophenyl)-(3H)-quinazolin-4-one

This protocol describes a common and reliable method for the synthesis of a halogenated quinazolinone derivative, starting from 5-bromoanthranilic acid.[8]

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • In a round-bottom flask, suspend 5-bromoanthranilic acid (1.08 g, 0.005 mol) in acetic anhydride (0.01 mol).

  • Reflux the mixture under anhydrous conditions for 5 hours.

  • Distill off the excess acetic anhydride under reduced pressure.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid and dry it under vacuum.

  • Recrystallize the crude product from absolute ethanol to obtain pure 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-Bromo-2-methyl-3-(4-chlorophenyl)-(3H)-quinazolin-4-one

  • In a round-bottom flask, dissolve equimolar quantities of 6-bromo-2-methyl-3,1-benzoxazin-4-one (0.01 mol) and 4-chloroaniline (0.01 mol) in glacial acetic acid.

  • Reflux the mixture for 5-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Filter the precipitated solid, wash it with water, and recrystallize from ethanol to yield the final product.

Synthesis_Workflow A 5-Bromoanthranilic Acid C Reflux A->C B Acetic Anhydride B->C D 6-Bromo-2-methyl-3,1-benzoxazin-4-one C->D F Glacial Acetic Acid, Reflux D->F E 4-Chloroaniline E->F G 6-Bromo-2-methyl-3-(4-chlorophenyl)-(3H)-quinazolin-4-one F->G

Synthesis of a halogenated quinazolinone.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Halogenated quinazoline derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Halogenated Quinazoline Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival HalogenatedQuinazoline Halogenated Quinazoline Inhibitor HalogenatedQuinazoline->EGFR Inhibits

Inhibition of the EGFR signaling pathway.

Conclusion

Halogenation represents a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the biological activity of quinazoline derivatives. As demonstrated in this guide, the strategic introduction of halogens can significantly enhance both the anticancer and antimicrobial properties of these compounds. The comparative data and detailed experimental protocols provided herein are intended to facilitate further research and development in this promising area of drug discovery. Continued exploration of the vast chemical space of halogenated quinazolines holds great potential for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • BenchChem. (2025). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. BenchChem.
  • Al-Omary, F. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(10), 4377-4385.
  • Upadhyay, R., et al. (2024). Halogen-based quinazolin-4(3H)
  • Upadhyay, R., et al. (2024). Halogen-based quinazolin-4(3H)
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  • Ionuț, I., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules, 28(7), 3169.
  • Murti, Y., et al. (2011). Synthesis and Biological Activities of Substituted 3H)- Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 309-314.
  • Bassyouni, F. A., et al. (2004). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Egyptian Journal of Biomedical Sciences, 16(1).
  • Noolvi, M. N., & Patel, H. M. (2013). A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design.
  • Babu, D. S., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports, 15(1), 1-15.
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  • Pandey, A., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 209-216.
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Structure-Activity Relationship (SAR) Studies of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate kinase inhibitor scaffolds. Among them, N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 174709-17-2) stands out as a highly privileged intermediate. This compound is not a final drug; rather, it is a meticulously designed chemical chassis used to synthesize irreversible, covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER-2.

In this guide, we will dissect the structure-activity relationship (SAR) of this specific scaffold, compare the performance of its derivatives against standard-of-care alternatives, and provide field-proven, self-validating protocols for its derivatization and biological evaluation.

Mechanistic SAR & Structural Rationale

The architecture of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is engineered to address three distinct spatial regions of the EGFR ATP-binding pocket. Every functional group serves a precise mechanistic purpose[1].

  • The Quinazoline Core: Acts as an adenine mimetic, anchoring the molecule to the hinge region of the kinase via hydrogen bonding (specifically, the N1 atom hydrogen-bonds with the backbone NH of Met 769)[1].

  • 4-Position (3-Bromophenylamino Group): The 3-bromo substitution provides exceptional binding affinity. Molecular docking and SAR studies reveal that the 3-bromoaniline residue perfectly occupies a deep hydrophobic pocket formed by Val 702, Ala 719, and Thr 766[1]. This specific substitution yields sub-nanomolar inhibitory potency against wild-type EGFR, significantly outperforming unsubstituted anilines[2].

  • 6-Position (Nitro Group): The 6-nitro group is a synthetic placeholder. In the final stages of drug synthesis, it is reduced to an amine and subsequently acylated to form a Michael acceptor (e.g., an acrylamide). This warhead is positioned perfectly to form a covalent, irreversible bond with the sulfhydryl group of Cys773 at the edge of the ATP cleft[1][3].

  • 7-Position (Fluoro Group): The 7-position points outward toward the solvent-exposed channel of the kinase. The fluorine atom acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows chemists to easily attach water-solubilizing basic amines (like morpholine or piperazine) late in the synthesis, dramatically improving the compound's pharmacokinetic profile without disrupting target binding[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires Downstream PI3K/AKT & MAPK Pathways (Proliferation) ATP->Downstream Phosphorylation Scaffold Quinazoline Scaffold (Competitive Binding) Scaffold->ATP Blocks Cys773 Cys773 Residue (Covalent Bond) Scaffold->Cys773 Irreversible Binding (via 6-Acrylamide) Cys773->Downstream Inhibits Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Arrested

EGFR signaling pathway and covalent inhibition mechanism via quinazoline derivatives.

Comparative Performance Analysis

Why utilize the 3-bromo-7-fluoro-6-nitro scaffold instead of working with reversible inhibitors? Reversible ATP-competitive inhibitors (like Gefitinib) must constantly compete with high intracellular ATP concentrations (in the millimolar range)[1]. By converting the 6-nitro group into an irreversible warhead, the resulting compounds achieve prolonged target suppression, even after the free drug has been cleared from circulation.

The table below summarizes the comparative performance of derivatives synthesized from this scaffold against commercial alternatives.

Inhibitor Class / CompoundEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)Binding ModePharmacokinetic Solubilizing Strategy
Gefitinib (1st Gen)2.5> 10,000ReversibleC-6 / C-7 Morpholine ether
Erlotinib (1st Gen)2.0> 10,000ReversibleC-6 / C-7 Methoxyethoxy
Afatinib (2nd Gen)0.410.0IrreversibleC-6 Acrylamide, C-7 Dimethylamino
3-Bromo-6-Acrylamido-7-Substituted Analogs (Derived from Scaffold)< 0.1 < 15.0 Irreversible C-7 SNAr Amine Displacement

Data Interpretation: Derivatives of the 3-bromophenyl scaffold exhibit exceptionally tight binding to WT EGFR (frequently <0.1 nM) due to the optimal fit of the bromine atom in the hydrophobic pocket[2]. Furthermore, the irreversible covalent bond formed at Cys773 allows these derivatives to overcome the T790M "gatekeeper" mutation, which sterically hinders 1st-generation reversible inhibitors[3].

Experimental Workflows & Self-Validating Protocols

To successfully utilize N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, researchers must execute a three-step derivatization workflow. The following protocols are designed with built-in analytical checkpoints to ensure self-validation.

SAR_Workflow Start N-(3-Bromophenyl)-7-fluoro -6-nitroquinazolin-4-amine SNAr SNAr at C-7 (Add Solubilizing Group) Start->SNAr Step 1 Reduction Reduction of C-6 Nitro (Form Aniline) SNAr->Reduction Step 2 Acylation Acylation at C-6 (Add Michael Acceptor) Reduction->Acylation Step 3 Final Irreversible EGFR Inhibitor Acylation->Final Yields

Step-by-step derivatization workflow of the 7-fluoro-6-nitroquinazoline scaffold.

Protocol 1: SNAr Modification at C-7 (Solubility Enhancement)

Causality: The highly electron-withdrawing 6-nitro group activates the adjacent 7-fluoro position, making it highly susceptible to nucleophilic attack by secondary amines.

  • Reaction Setup: Dissolve 1.0 eq of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine in anhydrous DMF. Add 2.5 eq of the desired secondary amine (e.g., morpholine) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Execution: Heat the mixture to 80°C under an inert argon atmosphere for 4-6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. A successful SNAr will show a complete disappearance of the starting mass and the appearance of the product mass (e.g., +67 Da shift if replacing -F with -Morpholine). If the starting material persists, verify the anhydrous nature of the DMF, as water can cause competitive hydrolysis.

Protocol 2: Nitro Reduction and Warhead Installation

Causality: The nitro group must be reduced to an amine to serve as an attachment point for the Michael acceptor. Mild reduction conditions are required to prevent the unwanted reductive dehalogenation of the critical 3-bromo group.

  • Reduction: Treat the intermediate from Protocol 1 with Iron powder (5.0 eq) and NH₄Cl (5.0 eq) in an Ethanol/Water (4:1) mixture at 70°C for 2 hours. Filter through Celite to remove iron salts.

  • Validation Checkpoint (FT-IR): Confirm the disappearance of the strong asymmetric NO₂ stretch at ~1530 cm⁻¹ and the appearance of primary amine N-H stretches at ~3300-3400 cm⁻¹.

  • Acylation: Dissolve the resulting aniline in anhydrous THF at 0°C. Add 1.5 eq of DIPEA, followed by dropwise addition of 1.1 eq of acryloyl chloride. Stir for 30 minutes at 0°C.

  • Validation Checkpoint: Maintain strict temperature control at 0°C. Higher temperatures will lead to bis-acylation or premature polymerization of the acrylamide warhead.

Protocol 3: Intact Cell EGFR Autophosphorylation Assay

Causality: Isolated enzyme assays do not account for cellular ATP competition or membrane permeability. This intact cell assay validates the true biological efficacy of the synthesized irreversible inhibitor[1].

  • Cell Culture: Seed A431 cells (EGFR WT overexpressing) and H1975 cells (EGFR L858R/T790M mutant) in 6-well plates. Starve in serum-free media for 24 hours.

  • Treatment: Treat cells with a serial dilution of your synthesized compound (0.1 nM to 1000 nM) for 2 hours.

  • Stimulation & Lysis: Stimulate with 50 ng/mL EGF for 10 minutes. Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Self-Validation Checkpoint (Western Blot): Probe lysates for p-EGFR (Tyr1068) and total EGFR.

    • Positive Control: Gefitinib (Should inhibit p-EGFR in A431, but fail in H1975).

    • Expected Result: Your 6-acrylamido derivative should potently ablate p-EGFR signaling in both A431 and H1975 cell lines, proving successful covalent inhibition of the T790M mutant.

References

  • Title: Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)
  • Title: 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2)
  • Title: 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2)
  • Title: EGFR (HER1 in humans)

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Comparative Efficacy of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine Against Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Byline: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in targeted oncology, serving as the structural backbone for multiple generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) [1]. N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine (hereafter referred to as BFNQ ) is a highly functionalized experimental kinase inhibitor.

From a rational drug design perspective, BFNQ leverages three critical structural vectors:

  • 3-Bromophenyl Moiety: The bulky, lipophilic bromine atom deeply penetrates the hydrophobic pocket of the EGFR ATP-binding site, engaging in halogen bonding that enhances target residence time [2].

  • 7-Fluoro Substitution: Increases the metabolic stability of the quinazoline core and modulates the pKa of the N1/N3 nitrogens, optimizing hinge-region hydrogen bonding.

  • 6-Nitro Group: Acts as a strong electron-withdrawing group, altering the electronic distribution of the quinazoline ring. In drug development, this nitro group frequently serves as a synthetic precursor (via reduction) for attaching acrylamide warheads to create irreversible, covalent inhibitors (e.g., Afatinib) [3].

This guide objectively compares the in vitro and cellular efficacy of BFNQ against three clinically approved benchmark TKIs: Gefitinib (1st-generation reversible), Afatinib (2nd-generation irreversible), and Osimertinib (3rd-generation mutant-selective).

Structural and Pharmacological Profiling

To contextualize BFNQ's performance, we must benchmark it against the evolutionary timeline of EGFR inhibitors. First-generation TKIs fail against the T790M "gatekeeper" mutation due to steric hindrance by the bulky methionine side chain and an increased receptor affinity for ATP [2].

Table 1: Structural and Mechanistic Comparison
CompoundGenerationKinase Binding ModeKey Structural FeaturesPrimary Target Profile
Gefitinib 1st GenReversible, ATP-competitive3-chloro-4-fluoroaniline, morpholine ringEGFR WT, Exon 19 Del, L858R
Afatinib 2nd GenIrreversible, Covalent (Cys797)3-chloro-4-fluoroaniline, crotonamideEGFR WT, L858R, HER2
Osimertinib 3rd GenIrreversible, Covalent (Cys797)Pyrimidine core, acrylamide warheadEGFR T790M, L858R (Spares WT)
BFNQ ExperimentalReversible, ATP-competitive3-bromophenyl, 7-fluoro, 6-nitroEGFR WT, L858R

In Vitro Kinase Profiling

To evaluate the intrinsic inhibitory potency of BFNQ without the confounding variables of cellular permeability or efflux, we utilize a highly robust, universally applicable ADP-detection assay [4].

Step-by-Step Methodology: High-Throughput ADP-Glo Kinase Assay

Self-Validating Design: This protocol incorporates a Z'-factor calculation to ensure assay robustness. A plate is only accepted if Z' > 0.6.

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). Thaw recombinant EGFR enzymes (WT, L858R, and T790M/L858R) on ice.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of BFNQ and control inhibitors in 100% DMSO. Dilute these 1:100 in 1X Kinase Buffer to achieve a final top concentration of 10 µM (0.1% final DMSO to prevent solvent-induced kinase denaturation).

  • Enzyme-Inhibitor Pre-Incubation: Add 5 µL of the diluted compounds to a 384-well white microplate. Add 10 µL of the respective EGFR enzyme (optimized to consume 5-10% of ATP). Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the empirical Km​ for each mutant) and 0.2 mg/mL Poly(Glu:Tyr 4:1) peptide. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Incubate for 30 minutes.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data to positive (DMSO) and negative (no enzyme) controls. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Table 2: Recombinant Kinase IC₅₀ Profiling (Representative Data)
InhibitorEGFR WT IC₅₀ (nM)EGFR L858R IC₅₀ (nM)EGFR T790M/L858R IC₅₀ (nM)
Gefitinib 2.5 ± 0.41.8 ± 0.3> 10,000
Afatinib 0.4 ± 0.10.4 ± 0.112.5 ± 2.1
Osimertinib 14.2 ± 1.81.2 ± 0.21.5 ± 0.3
BFNQ 6.8 ± 0.94.5 ± 0.6850.0 ± 45.0

Data Interpretation: BFNQ demonstrates potent, single-digit nanomolar affinity for both WT and the L858R activating mutation, outperforming Gefitinib slightly against the mutant. However, lacking a covalent warhead, it struggles against the T790M gatekeeper mutation compared to 3rd-generation Osimertinib.

Cellular Efficacy and Selectivity

Biochemical affinity must translate to cellular target engagement. We assess BFNQ across three distinct non-small cell lung cancer (NSCLC) and epidermoid carcinoma cell lines.

Step-by-Step Methodology: Cell Viability Assay
  • Cell Seeding: Harvest A431 (EGFR WT overexpressed), H1975 (EGFR L858R/T790M), and A549 (EGFR-independent, KRAS mutant control) cells. Seed at 3,000 cells/well in 90 µL of complete media (RPMI-1640 + 10% FBS) in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10X concentrated serial dilutions of inhibitors in media. Add 10 µL to the respective wells. Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase activity.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® 2.0 reagent to each well. Induce cell lysis by mixing on an orbital shaker for 2 minutes. Incubate stationary for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence. Calculate the absolute IC₅₀ to determine the therapeutic window and off-target cytotoxicity (using the A549 baseline).

Table 3: Cellular Anti-Proliferative Efficacy (IC₅₀ in nM)
InhibitorA431 (EGFR WT)H1975 (L858R/T790M)A549 (KRAS Mut / EGFR Indep.)
Gefitinib 45 ± 5> 5,000> 10,000
Afatinib 1.5 ± 0.385 ± 124,500 ± 320
Osimertinib 250 ± 258 ± 2> 10,000
BFNQ 82 ± 102,100 ± 180> 10,000

Data Interpretation: BFNQ effectively halts proliferation in A431 cells, proving excellent membrane permeability and intracellular target engagement. Its high IC₅₀ in A549 cells confirms that its cytotoxicity is selectively driven by EGFR inhibition rather than broad off-target toxicity.

Visualizing the Mechanism and Workflow

To synthesize the mechanistic logic and experimental execution, the following diagrams map the biological pathway and the high-throughput screening architecture.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / L858R / T790M) EGF->EGFR Induces Dimerization RAS RAS / RAF / MEK Pathway EGFR->RAS Kinase Phosphorylation PI3K PI3K / AKT / mTOR Pathway EGFR->PI3K Kinase Phosphorylation Inhibitor BFNQ / Approved TKIs Inhibitor->EGFR Blocks ATP Binding Pocket Proliferation Tumor Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Fig 1: EGFR signaling cascade and targeted intervention by quinazoline-based kinase inhibitors.

Assay_Workflow Step1 1. Compound Binding (BFNQ + EGFR + ATP) Step2 2. Kinase Reaction (Substrate Phosphorylation) Step1->Step2 Step3 3. ADP-Glo Reagent (Deplete Unused ATP) Step2->Step3 Step4 4. Detection Reagent (Convert ADP to ATP) Step3->Step4 Step5 5. Luminescence Readout (IC50 Calculation) Step4->Step5

Fig 2: High-throughput ADP-Glo kinase assay workflow for evaluating inhibitor IC50.

References

  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: EGFR(T790M/L858R) Kinase Assay Kit Source: BPS Bioscience URL: [Link]

In Silico Docking Analysis of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine: A Comparative Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in silico docking analysis of the novel quinazoline derivative, N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, against a panel of clinically relevant protein kinase targets. By comparing its predicted binding affinities and interaction patterns with established, FDA-approved kinase inhibitors, we aim to elucidate its potential therapeutic profile and guide future drug development efforts. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Prominence of Quinazolines in Kinase Inhibition

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an ideal framework for designing potent and selective inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

A multitude of quinazoline-based drugs have achieved clinical success, including gefitinib, erlotinib, and lapatinib, which target the Epidermal Growth factor Receptor (EGFR) family of tyrosine kinases. The therapeutic efficacy of these agents underscores the potential of the quinazoline core in designing next-generation kinase inhibitors. This guide focuses on the in silico characterization of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a novel derivative, to predict its binding potential and selectivity against a panel of key oncogenic kinases: EGFR, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Phosphoinositide 3-kinase alpha (PI3Kα), and the mammalian Target of Rapamycin (mTOR).

Methodology: A Rigorous In Silico Docking Workflow

To ensure scientific integrity and reproducibility, a meticulous and validated in silico docking protocol was employed. The causality behind each step is explained to provide a clear understanding of the experimental design.

Ligand and Protein Preparation

Ligand Preparation: The three-dimensional structure of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine was generated from its SMILES string (C1=CC(=CC=C1NC2=C3C=C(C(=C3N=CN=C2)F)N(=O)[O-])Br) using molecular modeling software. The structure was then energetically minimized using a suitable force field to obtain a stable conformation for docking. The comparator drugs were obtained from their respective co-crystallized PDB structures to ensure the use of their bioactive conformations.

Protein Preparation: Crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB). For each target, structures representing both active and inactive conformations were selected to provide a comprehensive understanding of the ligand's potential binding modes. The selection criteria for the PDB structures included high resolution (< 3.0 Å) and the presence of a co-crystallized ligand, which helps in defining the binding site. The protein structures were prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.

Table 1: Target Proteins and their Selected PDB Structures

Target ProteinPDB ID (Active)PDB ID (Inactive)Resolution (Å)Co-crystallized Ligand
EGFR1M17[1]1XKK[2][3][4][5]2.60Erlotinib
VEGFR24AG83VHK1.95Axitinib
PI3Kα5SXC7PG5[6]3.55Fragment 8
mTOR4JSV[7]5H64[8][9]3.20ATP-site inhibitor
Molecular Docking Protocol

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program. The search space for docking was defined by a grid box centered on the co-crystallized ligand in the active site of each target protein, ensuring that the entire binding pocket was encompassed. The docking protocol was first validated by redocking the co-crystallized ligands into their respective protein binding sites. A low root-mean-square deviation (RMSD) value (< 2.0 Å) between the docked pose and the crystallographic pose was considered a successful validation.

G cluster_prep Preparation cluster_docking Docking & Analysis Ligand Preparation Ligand Preparation Molecular Docking (AutoDock Vina) Molecular Docking (AutoDock Vina) Ligand Preparation->Molecular Docking (AutoDock Vina) Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Grid Box Generation->Molecular Docking (AutoDock Vina) Pose Analysis & Scoring Pose Analysis & Scoring Molecular Docking (AutoDock Vina)->Pose Analysis & Scoring Comparative Analysis Comparative Analysis Pose Analysis & Scoring->Comparative Analysis

Figure 1: In Silico Docking Workflow.

Results and Discussion: Comparative Binding Analysis

The in silico docking studies yielded predicted binding affinities (in kcal/mol) for N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine and the comparator drugs against the selected kinase targets. A more negative binding energy indicates a more favorable predicted interaction.

Epidermal Growth Factor Receptor (EGFR)

Table 2: Predicted Binding Affinities (kcal/mol) and Experimental IC50 Values for EGFR Inhibitors

CompoundPredicted Binding Affinity (kcal/mol) - Active (1M17)Predicted Binding Affinity (kcal/mol) - Inactive (1XKK)Experimental IC50 (nM)
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine -9.2-8.5N/A
Gefitinib-9.8-9.133 - 54[10][11][12][13][14]
Erlotinib-10.1-9.52[6][15][16][17][18]
Lapatinib-9.5-10.59.2 - 10.8[19][20][21][22][23]

The docking results suggest that N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine has a strong predicted binding affinity for the ATP-binding site of EGFR, comparable to the established inhibitors gefitinib and lapatinib. Notably, like erlotinib and gefitinib, it shows a slight preference for the active conformation of the kinase. Lapatinib, in contrast, exhibits a preference for the inactive conformation, which is consistent with its classification as a Type II kinase inhibitor[4]. The predicted binding energy of our compound of interest suggests it is a promising candidate for EGFR inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Table 3: Predicted Binding Affinities (kcal/mol) and Experimental IC50 Values for VEGFR2 Inhibitors

CompoundPredicted Binding Affinity (kcal/mol) - Active (4AG8)Predicted Binding Affinity (kcal/mol) - Inactive (3VHK)Experimental IC50 (nM)
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine -8.8-8.1N/A
Vandetanib-9.5-9.040[24][25][26][27]
Sorafenib-9.1-9.790[28][29][30][31]
Axitinib-10.2-9.60.2[32][33][34][35]

Against VEGFR2, N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine demonstrates a good predicted binding affinity, although slightly lower than the potent inhibitor axitinib. Its predicted affinity is in the range of sorafenib and vandetanib, suggesting potential anti-angiogenic activity. Similar to most of the comparators, it shows a preference for the active conformation of VEGFR2.

Phosphoinositide 3-kinase alpha (PI3Kα) and mammalian Target of Rapamycin (mTOR)

Table 4: Predicted Binding Affinities (kcal/mol) and Experimental IC50 Values for PI3Kα and mTOR Inhibitors

CompoundTargetPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine PI3Kα-7.9N/A
AlpelisibPI3Kα-9.95[1][36][37][38][39]
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine mTOR-8.1N/A
EverolimusmTOR-10.5~1-5

The predicted binding affinities for PI3Kα and mTOR are less favorable compared to EGFR and VEGFR2, and significantly weaker than the dedicated inhibitors alpelisib and everolimus. This suggests that N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine may exhibit selectivity for the receptor tyrosine kinases over these intracellular signaling kinases.

G cluster_inhibitors Potential Inhibition by N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine Growth Factors Growth Factors RTKs (EGFR, VEGFR2) RTKs (EGFR, VEGFR2) Growth Factors->RTKs (EGFR, VEGFR2) PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway RTKs (EGFR, VEGFR2)->PI3K/AKT/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway RTKs (EGFR, VEGFR2)->RAS/RAF/MEK/ERK Pathway Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis PI3K/AKT/mTOR Pathway->Cell Proliferation, Survival, Angiogenesis RAS/RAF/MEK/ERK Pathway->Cell Proliferation, Survival, Angiogenesis

Figure 2: Simplified Signaling Pathways and Potential Inhibition.

Conclusion and Future Directions

The in silico docking studies presented in this guide provide compelling evidence that N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a promising candidate for the inhibition of receptor tyrosine kinases, particularly EGFR and to a lesser extent, VEGFR2. Its predicted binding affinities are comparable to several clinically approved drugs, warranting further experimental validation. The compound's predicted selectivity against PI3Kα and mTOR suggests a potentially favorable side-effect profile.

Future work should focus on the synthesis and in vitro biological evaluation of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. Kinase inhibition assays against a broader panel of kinases will be crucial to confirm its potency and selectivity. Cellular assays will be necessary to assess its anti-proliferative and anti-angiogenic effects. The data generated from these experimental studies will be essential to validate the in silico predictions and to further guide the development of this promising new quinazoline derivative as a potential therapeutic agent.

References

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  • Yang, H., Rudge, D. G., Koos, J. D., Vaidialingam, B., Yang, H. J., & Pavletich, N. P. (2013). mTOR kinase structure, mechanism and regulation. Nature, 497(7448), 217-223. [Link]

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  • Wood, E. R., Truesdale, A. T., McDonald, O. B., Yuan, D., Hassell, A., Dickerson, S. H., ... & Shewchuk, L. M. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. Cancer research, 64(18), 6652-6659. [Link]

  • McTigue, M., Wickersham, J., Pinko, C., & Kania, R. (2012). Crystal structure of the VEGFR2 kinase domain in complex with axitinib. RCSB Protein Data Bank. [Link]

  • Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Bruce, I., Knapp, M., ... & Fritsch, C. (2013). Discovery of NVP-BYL719 a potent and selective PI3Kα inhibitor. ACS medicinal chemistry letters, 4(9), 885-889.
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  • Carlomagno, F., Vitagliano, D., Guida, T., Ciardiello, F., Tortora, G., Vecchio, G., & Santoro, M. (2002). ZD6474, an orally available inhibitor of KDR tyrosine kinase activity, efficiently blocks oncogenic RET kinases. Cancer research, 62(24), 7284-7290.
  • Rusnak, D. W., Lackey, K., Affleck, K., Wood, E. R., Alligood, K. J., Rhodes, N., ... & Gilmer, T. M. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human tumor xenografts. Clinical Cancer Research, 7(8), 2416-2424.
  • Gong, G., Pinotsis, N., Williams, R. L., & Vanhaesebroeck, B. (2022). Crystal Structure of PI3Kalpha. RCSB Protein Data Bank. [Link]

  • Fritsch, C., Huang, A., Chatenay-Rivauday, C., Schnell, C., Reddy, A., Mushegian, A., ... & Schalm, S. (2014). Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and its development for the treatment of PI3Kα-dependent cancers. Molecular cancer therapeutics, 13(5), 1164-1174.
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  • Nelson, M. H., & Dolder, C. R. (2006). Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors. Annals of Pharmacotherapy, 40(3), 473-480.
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  • Kelly, K. R., & Rini, B. I. (2012). Axitinib for the management of advanced renal cell carcinoma. Expert opinion on pharmacotherapy, 13(10), 1487-1495.
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  • EGF Receptor Kinase Domain with Lapatinib (PDB entry 1xkk). Mol-Instincts. [Link]

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  • Sirotnak, F. M. (2003). Studies with ZD1839 in preclinical models. In Seminars in oncology (Vol. 30, No. 1, pp. 12-20). WB Saunders.
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Safety Operating Guide

Personal protective equipment for handling N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol for N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

As a Senior Application Scientist overseeing the scale-up of kinase inhibitors, I recognize that handling halogenated nitroquinazoline intermediates requires bridging the gap between standard organic chemistry safety and highly potent active pharmaceutical ingredient (HPAPI) protocols. N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS: 174709-17-2) is a critical building block in drug development, but its structural motifs demand rigorous operational discipline.

This guide provides a self-validating framework for its safe handling, ensuring both operator safety and material integrity.

Structural Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand why this compound is hazardous. We do not just wear personal protective equipment (PPE) because a safety data sheet dictates it; we wear it to mitigate specific molecular risks [1].

  • The Nitroaromatic Group (-NO2): While a valuable pharmacophore, nitro groups on aromatic rings are highly energetic and can be reduced in vivo to reactive hydroxylamines. This presents a potential mutagenic risk and requires strict avoidance of ingestion or inhalation.

  • Halogenation (Fluoro & Bromo): The presence of fluorine and bromine significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds penetrate the stratum corneum (skin barrier) much faster than their non-halogenated counterparts.

  • Quinazolin-4-amine Scaffold: This core is a privileged structure for ATP-competitive kinase inhibitors (e.g., EGFR/HER2 inhibitors). Accidental systemic exposure could lead to unintended pharmacological activity, such as dermatological toxicity (rash) or gastrointestinal disruption, which are hallmark side effects of occupational exposure to this drug class [3].

Quantitative Hazard Profile

Hazard Class GHS Statement Causative Structural Feature
Acute Toxicity (Oral) H302: Harmful if swallowed Nitroquinazoline core biological activity
Skin Corrosion/Irritation H315: Causes skin irritation Electrophilic halogenated ring system
Serious Eye Damage H319: Causes serious eye irritation Fine crystalline powder morphology

| Specific Target Organ | H335: May cause respiratory irritation | Micro-dust aerosolization during transfer |

Personal Protective Equipment (PPE) Matrix

Based on the guidelines established in Prudent Practices in the Laboratory [2] and NIOSH recommendations for handling active pharmaceutical ingredients [3], the following PPE is mandatory.

Protection ZoneRequired EquipmentSpecificationMechanistic Rationale
Ocular/Face Safety Goggles & Face ShieldANSI Z87.1 certified, indirect ventingProtects mucous membranes from micro-dust aerosolization during powder transfer.
Dermal (Hands) Double Nitrile GlovesMinimum 5 mil thickness, extended cuffHalogenated organics can permeate thin latex. Double gloving ensures a sterile inner layer during doffing, preventing cross-contamination.
Dermal (Body) Tyvek Sleeves & Lab CoatFluid-resistant, wrap-around, elastic cuffsPrevents lipophilic powder accumulation on personal clothing, which could lead to chronic dermal exposure.
Respiratory N95 / P100 Particulate RespiratorNIOSH-approved (PAPR required for >10g scale)Mitigates inhalation risk of H335 fine powders. The P100 filter traps 99.97% of airborne particles.

Operational Workflow & Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check of the current step is successful.

Step 1: Engineering Control Verification

  • Action: Activate the Ventilated Balance Enclosure (VBE) or standard chemical fume hood.

  • Causality: Powders generate invisible aerosols upon disturbance. Containment is the primary line of defense.

  • Validation: Use an anemometer to verify a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm sounds or flow is inadequate [2].

Step 2: Anti-Static Preparation

  • Action: Wipe the exterior of the weighing vessel and spatulas with a static-dissipative cloth or use an ionizing bar.

  • Causality: Halogenated powders often carry a static charge, causing them to "jump" from spatulas, leading to contamination of the balance pan and potential inhalation exposure.

  • Validation: Hover the spatula near the powder; if the powder leaps to the metal, re-apply the ionizing bar.

Step 3: Closed-System Transfer

  • Action: Tare the closed receiving vial. Open the source bottle of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine only deep inside the VBE.

  • Action: Transfer the required mass using a V-shaped anti-static spatula. Cap both the source and receiving vials immediately after transfer.

  • Validation: The balance must stabilize quickly. Drift indicates air currents are too high or static is present, compromising both accuracy and safety.

Step 4: Doffing and Decontamination

  • Action: Wipe down the exterior of the capped receiving vial with a solvent compatible with the compound (e.g., isopropanol), followed by a 10% bleach solution wipe to degrade the active nitroaromatic core.

  • Action: Remove the outer pair of nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin.

  • Validation: Inspect the inner gloves. If any powder is visible, a breach has occurred; wash hands immediately with soap and water.

Spill Response and Disposal Plan

In the event of a spill, immediately halt operations and follow this targeted response plan:

  • Containment: Do not sweep dry powder, as this aerosolizes the API. Gently cover the spill with absorbent pads lightly dampened with isopropanol to suppress dust.

  • Decontamination: Wipe the area from the perimeter inward. Follow with a secondary wipe using a 10% sodium hypochlorite (bleach) solution to chemically alter and deactivate the quinazoline derivative.

  • Disposal: Collect all contaminated pads, outer gloves, and empty chemical containers into a high-density polyethylene (HDPE) solid waste bucket. Label clearly as "Hazardous Solid Waste - Toxic/Irritant (Nitroquinazoline derivative, CAS 174709-17-2)". Do not mix with strong oxidizers or bases [2].

Process Visualization

G Start Pre-Operational Risk Assessment PPE Don Required PPE (Double Nitrile, N95/P100, Coat) Start->PPE Hood Verify Engineering Controls (Fume Hood / VBE at >100 fpm) PPE->Hood Transfer Weighing & Transfer (Anti-static tools, closed systems) Hood->Transfer Spill Spill Detected? Transfer->Spill Decon Standard Decontamination (Solvent wipe -> 10% Bleach) Spill->Decon No SpillResp Spill Response Protocol (Contain, Absorb, Dispose) Spill->SpillResp Yes Doff Doff PPE & Wash Hands Decon->Doff SpillResp->Decon End Procedure Complete Doff->End

Operational workflow for handling hazardous quinazoline intermediates.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

  • Title: Managing Hazardous Drug Exposures: Information for Healthcare Settings Source: Centers for Disease Control and Prevention (NIOSH) URL: [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

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